molecular formula C4H2BrFN2 B580426 2-Bromo-5-fluoropyrazine CAS No. 1209459-10-8

2-Bromo-5-fluoropyrazine

Cat. No.: B580426
CAS No.: 1209459-10-8
M. Wt: 176.976
InChI Key: XPWYTZGWNXDFRE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyrazine is a high-value heteroaromatic building block critical for advanced chemical synthesis in research and development. Its unique structure, featuring both bromine and fluorine atoms on the pyrazine ring, provides distinct sites for regioselective functionalization. This allows researchers to employ this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to construct complex carbon-carbon bonds and incorporate fluorinated pyrazine motifs into target molecules . The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting compounds, making it a strategic choice in medicinal chemistry for the design of novel active pharmaceutical ingredients, including potential anti-cancer agents . Beyond pharmaceuticals, its application extends to the development of high-efficacy, low-toxicity agrochemicals and functional materials, where the pyrazine core can contribute to unique electronic or optical properties in products like organic light-emitting diodes (OLEDs) and solar cells . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYTZGWNXDFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735042
Record name 2-Bromo-5-fluoropyrazine
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Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-10-8
Record name 2-Bromo-5-fluoropyrazine
Source EPA DSSTox
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Record name 2-BROMO-5-FLUOROPYRAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoropyrazine: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-5-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.

PropertyValueReference
CAS Number 1209459-10-8[1]
Molecular Formula C₄H₂BrFN₂[1]
Molecular Weight 176.97 g/mol [1]
Boiling Point 176 °C[1]
Density 1.838 g/cm³[1]
Flash Point 60 °C[1]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1][2]
Purity ≥95%[2]

Chemical Structure

The structure of this compound is characterized by a pyrazine ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. This arrangement of electronegative halogens on the aromatic ring significantly influences its reactivity and potential as a scaffold in drug design.

IdentifierString
SMILES FC1=CN=C(Br)C=N1
InChI Key XPWYTZGWNXDFRE-UHFFFAOYSA-N

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent. The following is a detailed experimental protocol for this synthesis.[1]

Materials:

  • 2-bromo-5-hydroxypyrazine (1 equivalent, e.g., 4.2 g, 24 mmol)

  • Pyridine (solvent, e.g., 25 mL)

  • Trifluoromethanesulfonic anhydride (1.2 equivalents, e.g., 8.12 g, 28.8 mmol)

  • Ether

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane (eluent)

Experimental Procedure:

  • Reaction Setup: Dissolve 2-bromo-5-hydroxypyrazine in pyridine in a suitable reaction flask. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride to the cooled solution in batches over approximately 5 minutes.

  • Reaction: Stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

    • Separate the organic and aqueous layers.

    • Back-extract the aqueous layer with 200 mL of ether.

    • Combine the organic phases.

  • Washing:

    • Wash the combined organic phase sequentially with two 100 mL portions of saturated aqueous NaHCO₃ solution.

    • Wash the organic phase with 200 mL of saturated aqueous NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product. The structure of the product can be confirmed by ¹H NMR.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 2-bromo-5-hydroxypyrazine in Pyridine cool Cool to 0°C start->cool add_reagent Add Trifluoromethanesulfonic anhydride cool->add_reagent react Stir at 0°C then RT overnight add_reagent->react quench Quench with Ether & 1N HCl react->quench extract Separate & Back-extract quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with MgSO₄ & Concentrate wash->dry purify Silica Gel Chromatography dry->purify product This compound purify->product

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Development

Halogenated pyrazines are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of bromine and fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific, publicly documented applications of this compound in drug discovery are not extensively detailed, its structural motifs are found in various biologically active compounds.

The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. The bromo and fluoro substituents on this compound provide two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position, and nucleophilic aromatic substitution, although the fluorine on a pyrazine ring is generally less reactive than on a pyridine ring. These functionalities allow for the facile introduction of diverse chemical groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a bromo- and fluoro-substituted heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

Primary Synthesis Pathway: From 2-Bromo-5-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for this compound, a key intermediate in the development of novel pharmaceuticals. This document includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthesis workflow. Additionally, alternative conceptual pathways are explored to offer a broader perspective on synthetic strategies for fluorinated pyrazines.

The most direct and well-documented method for the synthesis of this compound proceeds from 2-bromo-5-hydroxypyrazine. This pathway involves the conversion of the hydroxyl group to a triflate, which is a good leaving group, followed by nucleophilic substitution with a fluoride source. However, a more direct method detailed in the literature involves a reaction that appears to be a variation of the Balz-Schiemann reaction or a related fluorination of a precursor. A detailed protocol has been described where 2-bromo-5-hydroxypyrazine is treated with trifluoromethanesulfonic anhydride in pyridine, followed by a workup that yields the desired product[1]. It is important to note that while the starting material is a hydroxypyrazine, the reaction with trifluoromethanesulfonic anhydride in pyridine is the key transformation step.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of this compound from 2-bromo-5-hydroxypyrazine[1].

Materials:

  • 2-Bromo-5-hydroxypyrazine

  • Pyridine

  • Trifluoromethanesulfonic anhydride

  • Ether

  • 1N Aqueous HCl

  • Saturated aqueous NaHCO3 solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a flask and cool the solution to 0 °C using an ice bath.

  • Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.

  • Stir the reaction mixture in the ice bath for 30 minutes.

  • Continue stirring at room temperature overnight.

  • After the reaction is complete, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

  • Separate the organic and aqueous layers. Back-extract the aqueous layer with 200 mL of ether.

  • Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford the final product.

Data Presentation
ParameterValueReference
Starting Material2-Bromo-5-hydroxypyrazine[1]
Key ReagentsPyridine, Trifluoromethanesulfonic anhydride[1]
Reaction Time30 min at 0°C, then overnight at room temperature[1]
Yield75% (5.55 g)[1]
Purification MethodSilica gel column chromatography[1]
Product Confirmation1H NMR[1]

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 2-Bromo-5-hydroxypyrazine Reaction_Vessel Stirring at 0°C to RT Start->Reaction_Vessel Reagents Pyridine, Trifluoromethanesulfonic anhydride Reagents->Reaction_Vessel Quench Quench with Ether & 1N HCl Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash with NaHCO3 & NaCl solutions Extraction->Wash Dry_Concentrate Dry over MgSO4 & Concentrate Wash->Dry_Concentrate Purification Silica Gel Chromatography Dry_Concentrate->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Alternative Conceptual Synthesis Pathways

While the above method is well-documented, other modern synthetic strategies could theoretically be applied to synthesize this compound. These are presented here as conceptual pathways for consideration in the design of novel synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

A common strategy for synthesizing fluorinated heterocycles is through a halogen exchange (Halex) reaction, which is a type of nucleophilic aromatic substitution (SNAr)[2]. This would involve a di-halogenated pyrazine, where one halogen is more susceptible to substitution by a fluoride source.

SNAr_Pathway 2,5-Dihalopyrazine 2,5-Dihalopyrazine Reaction SNAr Reaction 2,5-Dihalopyrazine->Reaction Fluoride_Source Fluoride Source (e.g., KF, CsF) Fluoride_Source->Reaction Product This compound Reaction->Product

Caption: Conceptual SNAr pathway for this compound synthesis.

Diazotization-Fluorination (Balz-Schiemann Type Reaction)

Inspired by the synthesis of 2-bromo-5-fluoropyridine[3], a similar approach could be envisioned for the pyrazine analogue. This would start with an amino-bromopyrazine, which would undergo diazotization followed by reaction with a fluoride source.

Diazotization_Pathway 2-Bromo-5-aminopyrazine 2-Bromo-5-aminopyrazine Step1 1. Diazotization (NaNO2, HBF4 or HF) 2-Bromo-5-aminopyrazine->Step1 Diazonium_Salt Pyrazinediazonium Salt Intermediate Step1->Diazonium_Salt Step2 2. Fluorination (Thermal Decomposition) Diazonium_Salt->Step2 Product This compound Step2->Product

Caption: Conceptual diazotization-fluorination pathway.

Direct C-H Fluorination

Direct C-H fluorination is an atom-economical method that avoids pre-functionalization[2]. This approach would involve the direct reaction of 2-bromopyrazine with an electrophilic fluorinating agent. Regioselectivity would be a key challenge to address in this pathway.

CH_Fluorination_Pathway 2-Bromopyrazine 2-Bromopyrazine Reaction Direct C-H Fluorination 2-Bromopyrazine->Reaction Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Reaction Product This compound Reaction->Product

Caption: Conceptual direct C-H fluorination pathway.

References

Spectroscopic Interpretation of 2-Bromo-5-fluoropyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the spectroscopic properties of 2-Bromo-5-fluoropyrazine (CAS No. 1209459-10-8), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its structural characteristics through spectroscopic data interpretation.

While experimental spectra for this compound are not broadly available in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound. Additionally, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.

Chemical Structure and Properties

This compound is a disubstituted pyrazine ring with the molecular formula C₄H₂BrFN₂ and a molecular weight of 176.97 g/mol .[1][2] The presence of a bromine atom, a fluorine atom, and two nitrogen atoms within the aromatic ring results in a unique electronic environment, which is reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.45d~1.51HH-3
~8.20d~5.01HH-6

Note: The chemical shifts are approximate. The doublet multiplicity for H-3 arises from coupling to H-6, and for H-6 from coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157 (d, J ≈ 250 Hz)C-5
~145 (d, J ≈ 20 Hz)C-6
~142C-2
~138 (d, J ≈ 10 Hz)C-3

Note: The chemical shifts are approximate. The carbons C-3, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakC-H aromatic stretching
~1600-1450Medium-StrongC=C and C=N aromatic ring stretching
~1250-1150StrongC-F stretching
~1100-1000MediumC-H in-plane bending
~700-600StrongC-Br stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
176/178~98 / 100[M]⁺/ [M+2]⁺ (presence of Br)
97High[M - Br]⁺
70Medium[C₃H₂N₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of this compound with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

G cluster_0 This compound a

Caption: Chemical structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample NMR_Prep Sample Prep (CDCl3) Sample->NMR_Prep IR_Prep Sample Prep (KBr Pellet) Sample->IR_Prep MS_Intro Sample Introduction Sample->MS_Intro NMR_Acq Data Acquisition (1H & 13C) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Structural Interpretation IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data MS_Acq Ionization & Analysis MS_Intro->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data

References

Reactivity Analysis of the C-Br Bond in 2-Bromo-5-fluoropyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-5-fluoropyrazine, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine and fluorine atoms on the electron-deficient pyrazine ring imparts unique reactivity, making it a valuable substrate for a variety of cross-coupling and substitution reactions. This document details the key transformations involving the C-Br bond, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNAc). For each reaction, a summary of relevant data, detailed experimental protocols, and mechanistic diagrams are provided to facilitate its application in research and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The C-Br bond in this compound is amenable to this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles

While specific yield data for this compound is not extensively reported in readily available literature, the following table summarizes typical results for similar bromo-heterocyclic compounds, which can serve as a predictive guide for reaction optimization.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
2,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzeneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801676[1]
5-Bromo-1,2,3-triazinePhenylboronic acidPd(dppf)Cl₂Ag₂CO₃Dioxane800.597[2]
2,3,4,5-TetrabromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane803-592[3]
5-Bromo-2-methylpyridin-3-amine(4-Fluorophenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901278
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-R' R-Pd(II)-R'      L2 Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' Ar-B(OR)2 Ar'-B(OR)2 + Base Ar-B(OR)2->Transmetalation Ar-X This compound Ar-X->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines and related compounds. The C-Br bond of this compound can be effectively coupled with a variety of primary and secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromo-Heterocycles

The following table presents data from Buchwald-Hartwig amination reactions of various bromo-heterocyclic compounds, offering insights into expected outcomes with this compound.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101895
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene1001698
1-Bromo-4-nitrobenzeneBenzamide[Pd(cinnamyl)Cl]₂ / XantphosDBUPhMe140185[4]
4-BromoacetophenoneMorpholinePd₂(dba)₃ / XantphosDBUMeCN/PhMe140179[4]
2-Amino-5-bromo-4-methylpyridineDimethylaminePd(OAc)₂ / dpppNaOtBuToluene80-1001298[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial and should be tailored to the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Mechanistic Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Amine R'R''NH Amine->Amine_Coordination Ar-Br This compound Ar-Br->Oxidative_Addition Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes. The C-Br bond in this compound can readily participate in this transformation.

Data Presentation: Representative Sonogashira Coupling Reactions of Bromo-Heterocycles

The following table provides examples of Sonogashira couplings with various bromo-heterocycles, which can be used to estimate the reactivity of this compound.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1693[6]
5-Bromoindole derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF603High
3-Bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT195[7]
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF/DMF801280-90[8]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH, piperidine, 2.0-5.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper cocatalyst.

  • Add the anhydrous, deoxygenated solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).

  • Monitor the reaction by TLC, LC-MS, or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-C≡CR' R-Pd(II)-C≡CR'      L2 Transmetalation->R-Pd(II)-C≡CR' Reductive_Elimination Reductive Elimination R-Pd(II)-C≡CR'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' R-C≡CR' Reductive_Elimination->R-C≡CR' Ar-X This compound Ar-X->Oxidative_Addition CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Pi-Complex [R'C≡CH---CuX] Alkyne_Coordination->Pi-Complex Deprotonation Deprotonation Pi-Complex->Deprotonation Cu-Acetylide R'C≡CCu Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation Base Base Base->Deprotonation Alkyne R'C≡CH Alkyne->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution. While the C-F bond is generally more activated towards SNAr, under certain conditions, displacement of the bromide can be achieved, particularly with soft nucleophiles.

Data Presentation: Representative SNAr Reactions of Halo-Heterocycles

The following data for related halo-heterocycles illustrates the scope and potential of SNAr reactions.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrimidinePyrrolidineK₂CO₃DMF100296[5]
2-FluoropyridineSodium ethoxide-Ethanol25--
PentafluoropyridinePhenothiazineK₃PO₄MeCN601292[9]
2,4-DinitrochlorobenzeneAniline-Ethanolreflux1High
Atrazine (a chloro-triazine)Bisulfide (HS⁻)-Water25--
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general method for SNAr reactions with this compound. The choice of nucleophile, solvent, and temperature will significantly influence the outcome and selectivity.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.0 equiv)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

  • Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (optional, depending on nucleophile sensitivity)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • If the nucleophile is a salt (e.g., sodium methoxide), add it directly. If it is a neutral species (e.g., an amine), add it to the solution. A base may be required to generate the active nucleophile in situ.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction's progress by an appropriate analytical method.

  • Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start This compound Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer_Complex Slow, Rate-determining Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Meisenheimer_Complex_2 Meisenheimer Complex Product Substituted Pyrazine Leaving_Group Br⁻ Meisenheimer_Complex_2->Product Fast Meisenheimer_Complex_2->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the reactions described in this guide.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reaction Reaction Monitoring (TLC, LC-MS, GC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for synthesis and analysis.

Conclusion

The C-Br bond in this compound exhibits versatile reactivity, readily participating in a range of synthetically important transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of carbon and nitrogen nucleophiles. Furthermore, the electron-deficient nature of the pyrazine ring activates the C-Br bond towards nucleophilic aromatic substitution, although selectivity between the C-Br and C-F bonds must be considered. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly continue to expand its utility in modern organic synthesis.

References

Technical Guide: Safe Handling, and Storage of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide to the safety, handling, and storage of 2-Bromo-5-fluoropyrazine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The information herein is compiled from data on structurally analogous compounds, primarily 2-Bromo-5-fluoropyridine and 2-Bromo-5-fluoropyrimidine. Researchers and professionals should treat this compound as a potentially hazardous substance and handle it with the utmost care, following all institutional and regulatory safety protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 1209459-10-8[1][2]
Molecular Formula C₄H₂BrFN₂[1][2]
Molecular Weight 176.97 g/mol [1][2]
Synonym 5-bromo-2-fluoropyrazine[1]

Hazard Identification and Classification

Based on analogous compounds, this compound should be considered a hazardous substance. The following GHS classifications are anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][4][5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3][4]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[3][5]

Signal Word: Warning

Hazard Pictograms:

  • alt text
    (GHS07)

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls
  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact, which may be harmful.[3]
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.To protect against accidental skin contact and contamination of personal clothing.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.To prevent inhalation of harmful dust, vapors, or mists.[3][5]
General Handling Procedures
  • Avoid all personal contact, including inhalation.[3]

  • Wear protective clothing when there is a risk of exposure.[3]

  • Do not eat, drink, or smoke in the work area.[3]

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.[3]

  • Launder contaminated clothing before reuse.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician immediately.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[3][5]

Firefighting Measures and Accidental Release

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: May emit corrosive fumes upon combustion. Containers may burn, though the substance is not considered a significant fire risk.[3]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Cleanup Methods: For dry spills, sweep up and shovel into a suitable container for disposal. Avoid dust formation. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3]

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep the container tightly closed.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Protect from physical damage.[3]

Disposal
  • Dispose of this chemical and its container to an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be disposed of as unused product.

Visual Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Check Emergency Equipment Check Emergency Equipment Verify Fume Hood->Check Emergency Equipment Weigh/Measure in Hood Weigh/Measure in Hood Check Emergency Equipment->Weigh/Measure in Hood Perform Experiment Perform Experiment Weigh/Measure in Hood->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Workspace Decontaminate Workspace Close Container->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Store Properly Store Properly Dispose of Waste->Store Properly Doff PPE Doff PPE Store Properly->Doff PPE End End Doff PPE->End Start Start Start->Don PPE Begin Work

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Event Exposure Event Remove Clothing Remove Clothing Exposure Event->Remove Clothing Skin Rinse with Water (15 min) Rinse with Water (15 min) Exposure Event->Rinse with Water (15 min) Eye Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Wash with Soap & Water Wash with Soap & Water Remove Clothing->Wash with Soap & Water Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash with Soap & Water->Seek Medical Attention if Irritation Persists Remove Contact Lenses Remove Contact Lenses Rinse with Water (15 min)->Remove Contact Lenses Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contact Lenses->Seek Immediate Medical Attention Provide Oxygen if Needed Provide Oxygen if Needed Move to Fresh Air->Provide Oxygen if Needed Provide Oxygen if Needed->Seek Immediate Medical Attention

Caption: First Aid Procedures for Exposure to this compound.

References

A Technical Guide to 2-Bromo-5-fluoropyrazine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Bromo-5-fluoropyrazine, a key building block for researchers, scientists, and professionals in drug development. It covers commercial availability, synthetic protocols, and potential applications in medicinal chemistry, with a focus on its utility in creating novel chemical entities.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 98% or higher. Pricing and packaging vary among suppliers.

Table 1: Commercial Suppliers and Availability of this compound

Supplier NameProduct NumberPurityPackaging Options
Carbott PharmTech Inc.Not specifiedNot specifiedNot specified
Accela ChemBio Co.,Ltd.Not specifiedNot specifiedNot specified
Bide Pharmatech Ltd.Not specifiedNot specifiedNot specified
Hangzhou Milestone Pharmtech Co., Ltd.Not specifiedNot specifiedNot specified
Bellen Chemistry Co., Ltd.Not specifiedNot specifiedNot specified
FluorochemF383592Not specified250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
ChemicalBookMultiple listedVariesVaries by supplier
CP Lab SafetyNot specified98%5 grams
ChemSceneCS-0088880>98%Not specified

Note: This table is not exhaustive and represents a selection of identified suppliers. Availability and product details should be confirmed directly with the respective supplier.

Physicochemical Properties

A summary of key physicochemical properties for this compound (CAS No. 1209459-10-8) is provided below.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC4H2BrFN2
Molecular Weight176.97 g/mol [1]
Boiling Point176°C[1]
Density1.838 g/cm³[1]
Flash Point60°C[1]
Storage Temperature2-8°C under inert gas (Nitrogen or Argon)[1]
FormLiquid[1]
ColorColourless[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from commercially available starting materials. A general and effective laboratory-scale synthesis is detailed below.

Synthesis of this compound from 2-Bromo-5-hydroxypyrazine[1]

This protocol outlines the conversion of 2-bromo-5-hydroxypyrazine to this compound.

Materials:

  • 2-bromo-5-hydroxypyrazine (4.2 g, 24 mmol)

  • Pyridine (25 mL)

  • Trifluoromethanesulfonic anhydride (8.12 g, 28.8 mmol)

  • Ether

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a suitable flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.

  • Stir the reaction mixture in the ice bath for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature overnight.

  • Upon reaction completion, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Back-extract the aqueous layer with 200 mL of ether.

  • Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • This process should yield approximately 5.55 g (75% yield) of this compound. The structure should be confirmed by 1H NMR spectroscopy.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrazines are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromine and fluorine atoms in this compound offer distinct reactivity, making it a versatile building block.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring, enabling the construction of diverse molecular scaffolds.

Suzuki_Miyaura_Coupling reactant1 This compound oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 Organoboron Reagent (R-B(OH)2) transmetalation Transmetalation (Base) reactant2->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex1 Pyrazinyl-Pd(II)-Br Complex oxidative_addition->pd_complex1 pd_complex1->transmetalation pd_complex2 Pyrazinyl-Pd(II)-R Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Substituted-5-fluoropyrazine reductive_elimination->product Experimental_Workflow start Procurement or Synthesis of This compound reaction_setup Suzuki-Miyaura Coupling Reaction (or other cross-coupling) start->reaction_setup purification Work-up and Purification (e.g., Chromatography) reaction_setup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Activity Screening (e.g., cell-based assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->reaction_setup Iterative Synthesis end Candidate Drug optimization->end

References

Initial biological screening of 2-Bromo-5-fluoropyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-5-fluoropyrazine Derivatives

Introduction

Pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural and synthetic compounds with significant pharmacological properties.[2] Structural modifications to the pyrazine ring can profoundly influence the biological activity of the resulting molecules, making them a fertile ground for drug discovery.[2] The this compound core, in particular, offers versatile synthetic handles for creating diverse chemical libraries. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the initial biological screening methodologies for novel this compound derivatives, targeting researchers and professionals in drug development.

Synthetic Considerations

The starting material, this compound, can be synthesized from precursors like 2-bromo-5-hydroxypyrazine. A typical procedure involves dissolving the precursor in pyridine, cooling it, and then adding trifluoromethanesulfonic anhydride. The reaction mixture is processed through extraction and purified using silica gel column chromatography to yield the desired this compound.[3] From this core, a wide array of derivatives can be generated through various organic reactions, such as Suzuki or Stille cross-coupling at the bromine position, to introduce diverse substituents and build a library of compounds for screening.

Primary Biological Screening

The initial biological evaluation of new chemical entities typically involves a battery of in vitro assays to identify potential therapeutic activities. For pyrazine derivatives, the most common areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer and Cytotoxicity Screening

Pyrazine derivatives have shown significant potential as anticancer agents.[1][2] The primary screening step is to assess their general cytotoxicity against a panel of human cancer cell lines.

Data on Anticancer Activity of Pyrazine Derivatives

Compound Class/ExampleCancer Cell Line(s)AssayIC50 ValueReference
Pyrido[3,4-b]pyrazine derivativeMiaPaCa-2 (Pancreatic)Cell Growth Inhibition25 nM[2]
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)JurkatMTT Assay4.64 ± 0.08 µM[1]
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)HeLaMTT Assay9.22 ± 0.17 µM[1]
Chalcone-pyrazine derivative (Compound 48)BEL-7402MTT Assay10.74 µM[4]
Flavonoid-pyrazine hybrid (Compound 89)MCF-7 (Breast)MTT Assay10.43 µM[4]
Chloropyrazine-tethered pyrimidine (Compound 35)DU-145 (Prostate)Antiproliferative Assay5 ± 1 µg/mL[5][6]
Betulinic acid-pyrazine derivative (Compound 270)HepG-2 (Liver)Cytotoxicity Assay< 20 µM[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a complete culture medium under standard conditions (37°C, 5% CO₂).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Tamoxifen) are included.[1]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Screening

Pyrazine derivatives have also been explored for their antibacterial and antifungal properties.[7] Initial screening is typically performed using agar diffusion methods for a qualitative assessment, followed by broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Activity of Pyrazine Derivatives

Compound Class/ExampleMicroorganismAssayActivity (MIC or Zone of Inhibition)Reference
Chloropyrazine-tethered pyrimidine (Compound 31)S. aureus, E. coli (Bacteria)Broth MicrodilutionMIC: 45.37 µM[5][6]
Chloropyrazine-tethered pyrimidine (Compound 31)A. niger, C. tropicalis (Fungi)Broth MicrodilutionMIC: 45.37 µM[5][6]
Chloropyrazine-tethered pyrimidine (Compound 25)A. niger (Fungus)Broth MicrodilutionMIC: 97.34 µM[6]
Chloropyrazine-tethered pyrimidine (Compound 30)Bacteria & FungiBroth MicrodilutionMIC: 50.04 µM[5][6]

Experimental Protocol: Agar Disk Diffusion Assay

This method provides a preliminary assessment of antimicrobial activity.[8]

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.[6]

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Disk Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Screening

Many pyrazine derivatives function by inhibiting specific enzymes, particularly kinases, which are crucial in cell signaling pathways.[2]

Data on Enzyme Inhibition by Pyrazine Derivatives

Compound Class/ExampleTarget EnzymeAssay TypeIC50 ValueReference
Pyrazine derivative (Compound 6)Spleen Tyrosine Kinase (SKY)In vitro Kinase Assay16.5 nM[2]
Pyrazine derivative (Compound 7)Spleen Tyrosine Kinase (SKY)In vitro Kinase Assay9.2 nM[2]
Darovasertib (10)Protein Kinase C (PKC)Kinase Inhibition Assay1.9 nM (PKCα), 0.4 nM (PKCθ)[2]
Imidazo[4,5-b]pyrazine derivativesTropomyosin Receptor Kinase (TRK)Biochemical Assay0.22 nM to 7.68 nM[2]

Experimental Protocol: General Kinase Inhibition Assay

Specific protocols vary depending on the kinase, but a general workflow is as follows:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the target kinase, a specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: The this compound derivatives are added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The kinase activity (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P from ATP into the substrate) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The enzyme activity is plotted against the inhibitor concentration to calculate the IC₅₀ value.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.

Biological_Screening_Workflow cluster_0 Compound Library Generation cluster_1 In Vitro Screening cluster_2 Hit Evaluation & Progression Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) vs. Cancer Cell Lines Purification->Cytotoxicity Primary Assays Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) vs. Bacteria & Fungi Purification->Antimicrobial Enzyme Enzyme Inhibition (e.g., Kinase Assays) Purification->Enzyme Hit_ID Hit Identification (Active Compounds) Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Enzyme->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo Generic_Kinase_Signaling_Pathway cluster_cascade MAPK/ERK Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrazine with various aryl- and heteroarylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of novel compounds with potential applications in drug discovery and development. The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active molecules, and the introduction of aryl and heteroaryl substituents via this robust C-C bond-forming reaction allows for extensive exploration of structure-activity relationships (SAR).

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with electron-deficient heterocyclic halides like this compound.[4]

Experimental Protocols

Two general protocols are provided below, utilizing common and effective palladium catalysts. These should serve as a good starting point for the coupling of this compound with a variety of boronic acids. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol employs a widely used, commercially available palladium catalyst that is effective for a broad range of Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyrazine.[4]

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

This protocol utilizes a more modern and often more efficient catalyst, particularly for challenging substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene/Water mixture

  • Deionized Water

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL total).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of halo-heterocycles, which can be applied to this compound. The expected yields are generally good to excellent, but will be substrate-dependent.

ParameterProtocol 1Protocol 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading 3-5 mol%3-5 mol%
Base K₂CO₃ or K₃PO₄K₂CO₃ or Cs₂CO₃
Solvent System 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O or Toluene/H₂O
Temperature 85-100 °C80-110 °C
Typical Reaction Time 8-16 hours4-12 hours
Expected Yield Range 60-95%70-98%

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X L2 Oxidative\nAddition->Pd(II) Complex R-X This compound R-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-R' L2 Transmetalation->Pd(II) Intermediate R'-B(OH)2 Ar-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product 2-Aryl-5-fluoropyrazine Reductive\nElimination->Product Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Add Degassed Solvents C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature and Dilute F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product K->L

References

2-Bromo-5-fluoropyrazine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-fluoropyrazine as a strategic building block in medicinal chemistry. The unique substitution pattern of this pyrazine derivative, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable scaffold for the synthesis of novel therapeutic agents.

Introduction to this compound in Drug Discovery

Pyrazine-containing compounds are integral to numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] this compound combines these advantageous features, offering a versatile platform for the development of next-generation therapeutics. Its bromine atom serves as a key handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Applications in Medicinal Chemistry

While direct incorporation of this compound into clinical drug candidates is not yet widely documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The pyrazine core is a known pharmacophore in numerous kinase inhibitors, targeting signaling pathways crucial in oncology and inflammatory diseases. The strategic placement of substituents on the pyrazine ring allows for fine-tuning of selectivity and potency.

Kinase Inhibitor Synthesis

The pyrazine scaffold is a common feature in small molecule kinase inhibitors.[1] These inhibitors often target the ATP-binding site of kinases, and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region. The bromo- and fluoro-substituents on the 2- and 5-positions of the pyrazine ring in this compound provide ideal anchor points for synthetic elaboration to generate potent and selective kinase inhibitors. For instance, derivatives of the structurally related pyrrolo[2,3-b]pyrazine have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).

Table 1: Representative Kinase Inhibitor Scaffolds with Pyrazine Cores

Kinase TargetCore ScaffoldRepresentative Inhibitor ClassReference
FGFRPyrrolo[2,3-b]pyrazineSubstituted pyrrolopyrazinesUS9745311B2
JAKPyrazolyl pyrrolo[2,3-d]pyrimidineChiral substituted pyrazolyl pyrrolopyrimidinesCN102348693A
SYKImidazo[1,2-a]pyrazineSubstituted imidazo[1,2-a]pyrazinesUS9290505B2

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions.

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding hydroxypyrazine precursor.

Protocol 1: Synthesis of this compound from 2-Bromo-5-hydroxypyrazine

  • Materials: 2-Bromo-5-hydroxypyrazine, Pyridine, Trifluoromethanesulfonic anhydride, Diethyl ether, 1N Hydrochloric acid, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride, Anhydrous magnesium sulfate, Silica gel, Ethyl acetate, Hexane.

  • Procedure:

    • Dissolve 2-bromo-5-hydroxypyrazine (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the cooled solution over 5 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1N aqueous hydrochloric acid.

    • Separate the organic layer and back-extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Diagram 1: Synthesis of this compound

G Synthesis of this compound A 2-Bromo-5-hydroxypyrazine B Pyridine, 0 °C A->B Dissolve C Trifluoromethanesulfonic anhydride B->C Add D Reaction Mixture C->D React E Workup and Purification D->E Process F This compound E->F Isolate

Caption: Synthetic scheme for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with various aryl- and heteroarylboronic acids or esters.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials: this compound, Arylboronic acid (or ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene), Inert gas (Argon or Nitrogen).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (repeat three times).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G Suzuki-Miyaura Coupling Workflow A Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Continue reaction F Workup and Extraction E->F Reaction complete G Purification F->G H 2-Aryl-5-fluoropyrazine G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

  • Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Inert gas (Argon or Nitrogen).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx HNR'R'' PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]Br LigandEx->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Signaling Pathways of Interest

Derivatives synthesized from this compound are anticipated to modulate key signaling pathways implicated in various diseases. Given the prevalence of the pyrazine core in kinase inhibitors, pathways such as the MAPK/ERK pathway , PI3K/Akt/mTOR pathway , and JAK/STAT pathway are of significant interest. These pathways regulate fundamental cellular processes including proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Diagram 4: Simplified Kinase Signaling Cascade

G Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle and a modulating fluorine atom on a biologically relevant pyrazine core provides a powerful platform for the synthesis of novel and potent therapeutic agents. The provided protocols for its synthesis and application in key cross-coupling reactions offer a solid foundation for researchers to explore the full potential of this valuable scaffold in drug discovery. Further exploration of derivatives of this compound is warranted to uncover novel drug candidates targeting a range of diseases.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives.[2] The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-fluoropyrazine, a key building block in the development of novel therapeutic agents.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-amino-5-fluoropyrazine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst and helps to promote the desired reductive elimination over side reactions.[5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. The data is adapted from studies on the closely related 2-bromo-5-[18F]fluoropyridine and serves as a strong starting point for optimization.

Table 1: Coupling of this compound with Primary Aliphatic and Aromatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100175
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100180
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110865
3-AminopyridinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100150

Table 2: Coupling of this compound with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100185
DimethylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100170
N-MethylpiperazinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100160

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[3]

  • Anhydrous solvents and reagents are crucial for optimal results.[3]

  • The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like XPhos are often effective. For secondary amines, ligands such as BINAP can also be suitable.[3]

  • Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) may be preferred.[3]

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add the amine to the reaction mixture.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for the Amination of this compound with an Aniline

This protocol is adapted for coupling with less nucleophilic anilines and may require longer reaction times and different catalytic conditions.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • BINAP (8 mol%)

  • Cesium carbonate (Cs₂CO₃) (10 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, aniline, cesium carbonate, Pd(OAc)₂, and BINAP.[6]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.[6]

  • Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through Celite® and concentrate the filtrate.[6]

  • The resulting residue can be purified by silica gel column chromatography to yield the desired product.[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_reactants Reactants Pd0 Pd(0)L_n PdII_complex [Ar-Pd(II)(X)]L_n Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amido_complex [Ar-Pd(II)(NR'R'')]L_n PdII_complex->Amido_complex HNR'R'' / Base Ligand_Exchange Amine Coordination & Deprotonation Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Red_Elim Reductive Elimination ArX This compound (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert reaction Heat and Stir (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup: - Quench - Extract - Wash & Dry reaction->workup purification Purification: (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General Experimental Workflow.

References

The Synthesis of Novel Kinase Inhibitors from 2-Bromo-5-fluoropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the pyrazine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 2-Bromo-5-fluoropyrazine is a versatile starting material in the synthesis of novel kinase inhibitors, offering two distinct points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds.

This document provides detailed application notes and protocols for the synthesis of a novel class of Spleen Tyrosine Kinase (Syk) inhibitors, starting from this compound. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk activity has been implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.

Synthetic Pathway Overview

The synthesis of the target Syk inhibitors from this compound involves a two-step reaction sequence. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 2-position of the pyrazine ring. This is followed by a Buchwald-Hartwig amination to install a substituted aniline at the 5-position.

G start This compound intermediate 2-Aryl-5-fluoropyrazine Intermediate start->intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) final Novel Syk Inhibitor (2-Aryl-5-(arylamino)pyrazine) intermediate->final Buchwald-Hartwig Amination (Substituted aniline, Pd catalyst, Base)

Caption: General synthetic route for novel Syk inhibitors.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative novel kinase inhibitor, Compound 1 , against Syk and a panel of other selected kinases to assess its selectivity profile.

Kinase TargetIC50 (nM) of Compound 1
Syk 15
JAK1> 1000
JAK2> 1000
JAK3850
ALK> 1000
FLT3520

Compound 1: 2-(3,4-dimethoxyphenyl)-5-(4-morpholinoanilino)pyrazine

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine

Materials:

  • This compound (1.0 eq)

  • 3,4-Dimethoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Add Pd(dppf)Cl2 to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Combine Reactants: This compound 3,4-Dimethoxyphenylboronic acid K2CO3 B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Add Degassed Solvent: 1,4-Dioxane/Water (4:1) B->C D Add Catalyst: Pd(dppf)Cl2 C->D E Heat to 90°C for 12h D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 and Concentrate H->I J Flash Column Chromatography I->J K Isolate Pure Product J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Compound 1

Materials:

  • 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine (1.0 eq)

  • 4-Morpholinoaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube, add 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine, 4-morpholinoaniline, sodium tert-butoxide, Pd2(dba)3, and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous, degassed toluene to the tube.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Compound 1.

Signaling Pathway Visualization

Syk kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited to the receptor complex and activated, leading to the phosphorylation of downstream signaling molecules. This cascade ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. Inhibition of Syk blocks this signaling cascade, thereby reducing the inflammatory and proliferative responses mediated by B-cells.

G cluster_0 B-Cell Receptor Signaling BCR BCR (B-Cell Receptor) Syk Syk BCR->Syk Activates Antigen Antigen Antigen->BCR Binds Downstream Downstream Signaling (e.g., PLCγ2, BTK) Syk->Downstream Phosphorylates TF_Activation Transcription Factor Activation (e.g., NF-κB, AP-1) Downstream->TF_Activation Leads to Cellular_Response Cellular Response (Proliferation, Survival, Cytokine Release) TF_Activation->Cellular_Response Promotes Inhibitor Compound 1 (Syk Inhibitor) Inhibitor->Syk Inhibits

Caption: Simplified Syk signaling pathway and inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the development of potent and selective Syk inhibitors. The ability to perform sequential Suzuki-Miyaura and Buchwald-Hartwig reactions on this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents targeting a range of kinases implicated in various diseases.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoropyrazine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This methodology is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoropyrazine with a range of aryl and heteroaryl boronic acids. The resulting 2-aryl-5-fluoropyrazine derivatives are valuable building blocks in drug discovery, with the pyrazine core being a key scaffold in numerous therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-aryl-5-fluoropyrazine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The data is compiled from representative procedures for structurally similar substrates and serves as a strong guideline for expected outcomes.

Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of this compound

ParameterCondition ACondition B
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate) with a ligand (e.g., SPhos)
Base K₃PO₄ (Potassium phosphate)K₂CO₃ (Potassium carbonate)
Solvent System 1,4-Dioxane / Water (4:1)Isopropanol / Water (2:1)
Temperature 85-95 °C85-90 °C (Reflux)
Reaction Time 12-18 hours8-12 hours

Table 2: Representative Yields for the Synthesis of 2-Aryl-5-fluoropyrazines

Boronic AcidProductExpected Yield (%)
Phenylboronic acid5-Fluoro-2-phenylpyrazine80-90
4-Methoxyphenylboronic acid5-Fluoro-2-(4-methoxyphenyl)pyrazine85-95
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-fluoropyrazine75-85
3-Thienylboronic acid5-Fluoro-2-(thiophen-3-yl)pyrazine70-80
4-(Trifluoromethyl)phenylboronic acid5-Fluoro-2-(4-(trifluoromethyl)phenyl)pyrazine70-80

Experimental Protocols

Protocol A: Using Pd(PPh₃)₄ and K₃PO₄ in Dioxane/Water

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Stir the reaction mixture at 85-95 °C.[1]

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-fluoropyrazine product.[1]

Protocol B: Using Pd(OAc)₂ and K₂CO₃ in Isopropanol/Water

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Isopropanol (10 mL)

  • Deionized water (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of isopropanol and water.[2]

  • Add potassium carbonate and palladium(II) acetate.[2]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr 2-Aryl-5-fluoropyrazine (Ar-Ar') Reductive_Elimination->ArAr ArBr This compound (Ar-Br) ArBr->Oxidative_Addition ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reaction Setup Reagents Combine this compound, Boronic Acid, and Base in Flask Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert_Atmosphere Catalyst_Solvent Add Palladium Catalyst and Solvent System Inert_Atmosphere->Catalyst_Solvent Reaction Heat and Stir Reaction Mixture (e.g., 85-95 °C, 12-18h) Catalyst_Solvent->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Work-up: Cool, Dilute, Filter Monitoring->Workup Reaction Complete Extraction Aqueous Extraction and Brine Wash Workup->Extraction Drying_Concentration Dry Organic Layer and Concentrate in vacuo Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Product Obtain Pure 2-Aryl-5-fluoropyrazine Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Goal Synthesis of 2-Aryl-5-fluoropyrazine Bromo_Pyrazine This compound (Electrophile) Goal->Bromo_Pyrazine Boronic_Acid Arylboronic Acid (Nucleophile) Goal->Boronic_Acid Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Goal->Catalyst Base Base (e.g., K₃PO₄) Goal->Base Solvent Solvent System (e.g., Dioxane/H₂O) Goal->Solvent Temperature Elevated Temperature Goal->Temperature Catalyst->Goal Base->Goal Solvent->Goal Temperature->Goal

Caption: Key components for a successful Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and generally mild reaction conditions have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

2-Bromo-5-fluoropyrazine is a valuable building block in medicinal chemistry. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The ability to introduce a diverse range of alkynyl moieties at the 2-position of this scaffold via Sonogashira coupling provides a rapid and efficient route to novel compounds with potential therapeutic applications. These resulting 2-alkynyl-5-fluoropyrazines can serve as key intermediates for further functionalization in the drug discovery process.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrazinyl complex.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-fluoropyrazine product and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is then ready for the transmetalation step with the palladium complex.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of structurally similar bromo-heterocyclic compounds with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16High[1]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[2]
3Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[3]
45-BromopyrimidineVarious Terminal AlkynesPdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT-Good[4]

Experimental Workflow Diagram

Sonogashira_Workflow Start Reaction Setup Reagents Add this compound, Pd Catalyst, and CuI to Flask Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert SolventBase Add Anhydrous Solvent and Base Inert->SolventBase Alkyne Add Terminal Alkyne SolventBase->Alkyne Reaction Stir at Specified Temperature and Time Alkyne->Reaction Workup Reaction Work-up Reaction->Workup Quench Quench Reaction and Dilute with Organic Solvent Workup->Quench Filter Filter through Celite® Quench->Filter Wash Wash Organic Layer (aq. NH₄Cl, Brine) Filter->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purification Concentrate->Purification Chromatography Flash Column Chromatography Purification->Chromatography Product Isolated Product Chromatography->Product

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes. It is adapted from a procedure for a structurally similar substrate.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)

  • Copper(I) iodide (CuI) (10-30 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Reagent Addition:

    • Add a degassed mixture of anhydrous THF and triethylamine (e.g., a 2:1 v/v mixture). The total solvent volume should be sufficient to ensure proper stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the terminal alkyne dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-fluoropyrazine.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a different palladium catalyst (e.g., PdCl₂(PPh₃)₂) or ligand, or employing a different base (e.g., diisopropylamine, piperidine). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Homocoupling of the Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the alkyne.

  • Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

  • Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling of this compound to synthesize a diverse array of novel compounds for further investigation in drug discovery and development.

References

Step-by-step guide to synthesizing pharmaceutical intermediates from 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-5-fluoropyrazine. The methodologies covered include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Introduction

This compound is a versatile heterocyclic building block in drug discovery. The presence of a bromine atom, a fluorine atom, and a pyrazine core offers multiple reaction sites for diversification, allowing for the synthesis of a wide array of derivatives with potential biological activity. The electron-deficient nature of the pyrazine ring makes it amenable to various cross-coupling and nucleophilic substitution reactions. This guide presents detailed procedures and quantitative data for the functionalization of this compound, providing a solid foundation for the development of novel pharmaceutical candidates.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and catalytic cycles for the key transformations described in this document.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Coupling Partner/Nucleophile Reagents Add Catalyst, Ligand, Base, and Solvent Start->Reagents Heat Heat to Reaction Temperature Reagents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: A generalized workflow for the synthesis of pharmaceutical intermediates from this compound.

Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0) Pd(0) OA Pd(II)(Ar)(X) Pd(0)->OA Ar-X TM Pd(II)(Ar)(Ar') OA->TM Ar'-B(OR)2 Base RE Pd(0) TM->RE RE->Pd(0) Ar-Ar' Pd(0)_B Pd(0) OA_B Pd(II)(Ar)(X) Pd(0)_B->OA_B Ar-X Amine_Coord [Pd(II)(Ar)(X)(R2NH)] OA_B->Amine_Coord R2NH Deprotonation Pd(II)(Ar)(NR2) Amine_Coord->Deprotonation Base RE_B Pd(0) Deprotonation->RE_B RE_B->Pd(0)_B Ar-NR2

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron species. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Application: Synthesis of 2-Aryl-5-fluoropyrazines.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-fluoropyrazine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-(4-methoxyphenyl)-5-fluoropyrazine.

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1201281
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901292
3-Thienylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1201273

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.

Application: Synthesis of 2-Amino-5-fluoropyrazine derivatives.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-fluoropyrazine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(morpholin-4-yl)-5-fluoropyrazine.

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101685
PiperidinePd(OAc)₂ / BINAPNaOtBuToluene1001290
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSToluene651270

III. Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane to form a new carbon-carbon bond. It is known for its tolerance of a wide variety of functional groups.[1]

Application: Synthesis of 2-Aryl- and 2-Vinyl-5-fluoropyrazines.

Experimental Protocol: Synthesis of 5-Fluoro-2-(tributylstannyl)pyrazine and Subsequent Coupling

Part A: Synthesis of 2-(Tributylstannyl)-5-fluoropyrazine

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.2 mmol, 1.2 equiv.) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude 2-(tributylstannyl)-5-fluoropyrazine is often used in the next step without further purification.

Part B: Stille Coupling

  • To a Schlenk flask, add the crude 2-(tributylstannyl)-5-fluoropyrazine (approx. 1.0 mmol), the aryl or vinyl halide (1.0 mmol, 1.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous and degassed toluene or DMF (10 mL).

  • Heat the mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the desired product.

OrganostannaneCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)
Tributyl(vinyl)tinThis compoundPd(PPh₃)₄Toluene1101875
2-(Tributylstannyl)thiopheneThis compoundPd(PPh₃)₄DMF1101682
(4-Methoxyphenyl)tributylstannaneThis compoundPd(OAc)₂/SPhosToluene1001288

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyrazines. The fluorine atom on this compound can be displaced by various nucleophiles. The rate of displacement for halogens in SNAr reactions generally follows the order F > Cl > Br > I.[1]

Application: Synthesis of 2-alkoxy-, 2-amino-, and 2-thio-5-fluoropyrazines.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyrazine

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add sodium methoxide (1.2 mmol, 1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 5-fluoro-2-methoxypyrazine.

NucleophileBase (if needed)SolventTemp. (°C)Time (h)Yield (%)
Sodium Methoxide-DMFRT295
MorpholineK₂CO₃DMSO80688
Sodium Thiophenoxide-DMF60492

Conclusion

The protocols outlined in this guide demonstrate the versatility of this compound as a starting material for the synthesis of a diverse range of pharmaceutical intermediates. The Suzuki-Miyaura, Buchwald-Hartwig, Stille, and nucleophilic aromatic substitution reactions provide efficient and reliable methods for the introduction of various functional groups. The provided experimental conditions and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of novel therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in 2-Bromo-5-fluoropyrazine Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrazine. The information is designed to help optimize reaction conditions and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound, an electron-deficient heteroaryl halide, can often be attributed to several key factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1][2] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this issue.[1][2]

  • Protodeboronation: This is a major side reaction where the boronic acid or ester coupling partner is replaced by a hydrogen atom, effectively consuming the nucleophile.[2][3][4] This is particularly common with electron-deficient boronic acids and can be exacerbated by the presence of water.[2][4]

  • Inefficient Transmetalation: The transfer of the organic group from the boron species to the palladium complex is often the rate-determining step and can be sluggish for electron-deficient heteroaryl compounds.[2][5] The choice of base is critical to facilitate this step by forming a more nucleophilic boronate species.[5][6][7]

  • Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[1][2]

Q2: What are the most critical parameters to optimize for this reaction?

Optimizing a Suzuki coupling reaction involves balancing multiple interacting parameters.[8] For this compound, the most critical factors to consider are:

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and, more importantly, the ligand is crucial.[3][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the catalyst, promote oxidative addition, and prevent deactivation by the pyrazine nitrogen.[1][9][10]

  • Base Selection: The base activates the boronic acid for transmetalation.[5][6] The choice can significantly impact yield.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[3][5] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1][10]

  • Solvent Choice: Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used.[3][8] The solvent system affects the solubility of reagents and the stability of the catalytic species.[10]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, which minimizes side reactions like homocoupling.[2][4]

Q3: What are the most common side reactions and how can they be minimized?

Understanding and mitigating side reactions is key to improving yields and simplifying purification.[3]

  • Protodeboronation (Hydrolysis of Boronic Acid):

    • Cause: Reaction of the boronic acid with a proton source (often water) to replace the boronic acid group with hydrogen.[3][4]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][3] Employing milder bases like KF or Cs₂CO₃ and using anhydrous conditions can also be beneficial.[4][10]

  • Debromination (Hydrodehalogenation):

    • Cause: The aryl halide is reduced, and the bromine atom is replaced by hydrogen.[3]

    • Solution: Ensure the reaction is free of hydride sources. The choice of base and solvent can influence this side reaction.[3]

  • Homocoupling of Boronic Acid:

    • Cause: Self-coupling of the boronic acid, often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1][2]

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.[2][4] Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.[1]

Q4: Is it better to use this compound or 2-Chloro-5-fluoropyrazine?

The reactivity of the aryl halide significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[4] this compound is more reactive than its chloro- counterpart.[11] Couplings with aryl chlorides are more challenging due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[11][12] Consequently, reactions with 2-chloro-5-fluoropyrazine typically require more active and specialized catalyst systems, such as those with bulky, electron-rich ligands, and potentially higher reaction temperatures to achieve good conversion.[1][11][13]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Conversion
Q: My reaction shows a lot of unreacted this compound. What should I check first?

A: If your starting material is not being consumed, the catalytic cycle is likely stalled at the initial oxidative addition step or the catalyst is inactive. Consider the following troubleshooting steps:

  • Verify Catalyst and Ligand Integrity:

    • Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time.[4] Phosphine ligands are susceptible to oxidation.[4] Ensure your reagents are fresh and have been stored properly under an inert atmosphere.[4]

    • Consider switching to a more active catalyst system. For electron-deficient substrates like pyrazines, highly active systems using bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1][10]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Br bond.[1] However, be aware that this may also increase the rate of side reactions.[1]

  • Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2][4] Ensure your reaction setup is properly sealed and that all solvents and the reaction mixture have been thoroughly degassed.[2][4]

  • Check Base Strength and Solubility: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[2] Consider screening stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.[1][10]

Problem: Significant Side Product Formation
Q: I'm observing significant debromination of my this compound. How can I prevent this?

A: Debromination occurs when the palladium intermediate reacts with a hydride source before reductive elimination.

  • Plausible Mechanism: The Pd(II) oxidative addition complex may react with certain bases or solvents (like alcohols or amine bases) that can act as hydride donors, leading to a palladium-hydride species which then reductively eliminates to form the debrominated product.[3]

  • Solutions:

    • Change the Base: Avoid bases that can easily provide a hydride. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.

    • Solvent Choice: Avoid alcoholic solvents if debromination is a significant issue. Aprotic solvents like dioxane or toluene are often better choices.[3]

Q: I'm seeing homocoupling of my boronic acid/ester. What causes this and how can I minimize it?

A: Homocoupling is the self-coupling of the boronic acid/ester and is a common side reaction.

  • Cause: The primary cause is the presence of oxygen, which can facilitate the homocoupling pathway.[1][2] Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can also promote this side reaction.[1]

  • Solutions:

    • Thorough Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles for the solvent or sparge the reaction mixture vigorously with an inert gas (argon or nitrogen) for 15-30 minutes.[2][14][15]

    • Use a Pd(0) Source: Employing a direct Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in situ reduction.[1][3]

    • Control Equivalents: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product R¹-R² ArPdR->Product ArX R¹-X (this compound) ArX->Pd0 Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][11][16]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm check_side_products Check for Side Products (Debromination, Homocoupling) start->check_side_products sm_present SM Present check_sm->sm_present side_products_present Side Products Present check_side_products->side_products_present sm_present->check_side_products No increase_temp Increase Temperature sm_present->increase_temp Yes change_catalyst Use More Active Catalyst (e.g., Buchwald Ligand) sm_present->change_catalyst Yes check_base Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) sm_present->check_base Yes solution Re-run Optimized Reaction increase_temp->solution change_catalyst->solution check_base->solution dehalogenation Debromination? -> Change Base/Solvent side_products_present->dehalogenation Yes homocoupling Homocoupling? -> Degas Thoroughly -> Use Pd(0) Source side_products_present->homocoupling Yes protodeboronation Protodeboronation? -> Use Boronic Ester -> Use Milder Base/Anhydrous Conditions side_products_present->protodeboronation Yes dehalogenation->solution homocoupling->solution protodeboronation->solution G cluster_catalyst Catalyst/Ligand cluster_base Base cluster_boron Boron Reagent start Starting Point: This compound cat_choice Initial Choice: Pd(PPh₃)₄ or Pd(dppf)Cl₂ start->cat_choice base_choice Initial Choice: K₂CO₃ or Na₂CO₃ start->base_choice boron_acid Using Boronic Acid start->boron_acid cat_low_yield Low Yield? cat_choice->cat_low_yield cat_buchwald Switch to Bulky Ligand: Pd₂(dba)₃ + SPhos/XPhos cat_low_yield->cat_buchwald Yes base_low_yield Low Yield or Protodeboronation? base_choice->base_low_yield base_stronger Switch to: K₃PO₄ or Cs₂CO₃ base_low_yield->base_stronger Yes boron_side_reaction Protodeboronation? boron_acid->boron_side_reaction boron_ester Switch to: Pinacol Ester or Trifluoroborate Salt boron_side_reaction->boron_ester Yes

References

Common side products in 2-Bromo-5-fluoropyrazine reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrazine. The following sections address common side products encountered during its use in various chemical reactions and offer guidance on their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are dependent on the specific cross-coupling methodology being employed. However, some common classes of side products include:

  • Homocoupling: Formation of a symmetrical biaryl byproduct from the coupling of two molecules of the organoboron reagent in Suzuki reactions, or two molecules of the aryl halide itself.

  • Dehalogenation: Replacement of the bromine atom on the pyrazine ring with a hydrogen atom. This is a common issue in palladium-catalyzed reactions.[1][2][3]

  • Hydrolysis: Reaction with water present in the reaction mixture, which can lead to the formation of 5-fluoro-2-pyrazinone.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed, cleaving the C-B bond and reducing the amount of reagent available for the desired cross-coupling.[4]

Q2: How do the electronic properties of this compound influence its reactivity and the likelihood of side product formation?

A2: this compound is an electron-deficient heteroaromatic compound due to the presence of two nitrogen atoms and a fluorine atom in the pyrazine ring. This electron-deficient nature generally makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the pyrazine nitrogen atoms can also coordinate to the metal catalyst, potentially influencing the catalytic cycle and promoting side reactions.

Q3: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is the likely cause and how can I prevent it?

A3: The formation of a symmetrical biaryl byproduct is indicative of homocoupling of your boronic acid reagent. This is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[4][5] To minimize homocoupling, rigorous degassing of solvents and the reaction vessel is crucial.[4] Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also suppress this side reaction.[5]

Troubleshooting Guides

Suzuki Coupling: Homocoupling and Dehalogenation

Problem: Low yield of the desired cross-coupled product with significant formation of homocoupled boronic acid byproduct and/or the dehalogenated 5-fluoropyrazine.

Root Causes:

  • Oxygen in the reaction mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5]

  • Inefficient reduction of Pd(II) precatalyst: If a Pd(II) source is used, its reduction to Pd(0) can proceed via homocoupling of the boronic acid.[2][4]

  • Presence of water: Can lead to protodeboronation of the boronic acid and dehalogenation of the aryl halide.[6]

Solutions:

ParameterRecommended ChangeRationale
Atmosphere Use a rigorously inert atmosphere (Argon or Nitrogen).Minimizes oxygen-mediated homocoupling.[4]
Solvent Degas solvents thoroughly (e.g., freeze-pump-thaw or sparging).Removes dissolved oxygen.[4]
Catalyst Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily reduced.Avoids the homocoupling pathway for Pd(0) generation.[2]
Base Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Minimizes hydrolysis-related side reactions.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Can accelerate the desired cross-coupling over side reactions.[4]

Experimental Protocol: Prevention of Homocoupling and Dehalogenation in Suzuki Coupling

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Suzuki Coupling Dehalogenation Product Dehalogenation Product This compound->Dehalogenation Product Dehalogenation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product Homocoupling Pd(0) Pd(0) Pd(0)->Desired Product Oxygen Oxygen Pd(II) Pd(II) Oxygen->Pd(II) Oxidizes Water Water Water->Dehalogenation Product Source of H Pd(II)->Homocoupling Product Promotes

Suzuki coupling pathways and common side reactions.
Buchwald-Hartwig Amination: Side Products

Problem: Formation of hydrodehalogenated 2-fluoropyrazine and other byproducts during the C-N coupling reaction.

Root Causes:

  • β-Hydride Elimination: An unproductive side reaction that can compete with reductive elimination, leading to the dehalogenated arene and an imine product.[7]

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.

Solutions:

ParameterRecommended ChangeRationale
Ligand Use bulky, electron-rich ligands (e.g., Josiphos, XPhos).These ligands can promote reductive elimination over β-hydride elimination.
Base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).Ensures efficient deprotonation of the amine without competing side reactions.
Temperature Maintain the lowest effective temperature.Can help to minimize catalyst decomposition.
Solvent Use anhydrous, aprotic solvents (e.g., toluene, dioxane).Prevents hydrolysis and other solvent-mediated side reactions.

Experimental Protocol: Minimizing Side Products in Buchwald-Hartwig Amination

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Pd₂(dba)₃, XPhos, NaOtBu Add Pd₂(dba)₃, XPhos, NaOtBu Add this compound & Amine Add this compound & Amine Add Pd₂(dba)₃, XPhos, NaOtBu->Add this compound & Amine Add Anhydrous Toluene Add Anhydrous Toluene Add this compound & Amine->Add Anhydrous Toluene Seal & Heat (80-110 °C) Seal & Heat (80-110 °C) Add Anhydrous Toluene->Seal & Heat (80-110 °C) Monitor by GC-MS/LC-MS Monitor by GC-MS/LC-MS Seal & Heat (80-110 °C)->Monitor by GC-MS/LC-MS Cool & Dilute Cool & Dilute Monitor by GC-MS/LC-MS->Cool & Dilute Filter through Celite Filter through Celite Cool & Dilute->Filter through Celite Wash & Dry Wash & Dry Filter through Celite->Wash & Dry Concentrate & Purify Concentrate & Purify Wash & Dry->Concentrate & Purify

Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Homocoupling of Alkyne (Glaser Coupling)

Problem: Formation of a symmetrical diyne byproduct from the homocoupling of the terminal alkyne.

Root Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.

  • Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the homocoupling pathway.

Solutions:

ParameterRecommended ChangeRationale
Atmosphere Maintain a strictly anaerobic environment.Prevents oxygen-induced Glaser coupling.
Copper Catalyst Use a minimal amount of Cu(I) co-catalyst (1-5 mol%).Reduces the rate of the homocoupling side reaction.
Amine Base Use a bulky amine base (e.g., diisopropylethylamine).Can help to suppress the homocoupling reaction.
Reaction Time Monitor the reaction closely and stop it upon completion.Avoids prolonged reaction times that can lead to increased byproduct formation.

Experimental Protocol: Suppressing Alkyne Homocoupling in Sonogashira Reactions

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF, DIPEA, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ether and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Sonogashira_Logic Start Start Observe Diyne Byproduct? Observe Diyne Byproduct? Start->Observe Diyne Byproduct? Check for Oxygen Leaks Check for Oxygen Leaks Observe Diyne Byproduct?->Check for Oxygen Leaks Yes Successful Reaction Successful Reaction Observe Diyne Byproduct?->Successful Reaction No Reduce [CuI] Reduce [CuI] Check for Oxygen Leaks->Reduce [CuI] Use Bulky Amine Base Use Bulky Amine Base Reduce [CuI]->Use Bulky Amine Base Problem Solved? Problem Solved? Use Bulky Amine Base->Problem Solved? Problem Solved?->Check for Oxygen Leaks No Problem Solved?->Successful Reaction Yes

References

Technical Support Center: Purification of 2-Bromo-5-fluoropyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What is a typical purity for commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% or higher.[1]

Q3: What are some common derivatives of this compound that may require similar purification techniques?

A3: Derivatives such as 2-Bromo-5-chloropyrazine and 2-Bromo-5-iodopyrazine are structurally similar and can often be purified using comparable methods like column chromatography and recrystallization.

Troubleshooting Guide

Q1: My yield after purification of this compound is consistently low. What are the potential causes and solutions?

A1: Low recovery can stem from several factors during the purification process. Here are some common issues and their remedies:

  • Inappropriate Solvent System (Column Chromatography): If the eluent is too polar, the compound may elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in very slow elution or no elution at all.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. A good starting point for this compound is a mixture of ethyl acetate and hexane.[2]

  • Incorrect Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Solution: Conduct small-scale solvent screening to find the optimal solvent or solvent mixture. For similar bromo-fluoro aromatic compounds, solvents like n-hexane have proven effective.[3]

  • Product Loss During Work-up: Significant amounts of the product can be lost during aqueous washes if the compound has some water solubility.

    • Solution: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.

Q2: I am observing persistent impurities in my purified this compound. How can I identify and remove them?

A2: Persistent impurities are often byproducts from the synthesis.

  • Identification: The primary starting material for one common synthesis route is 2-bromo-5-hydroxypyrazine.[2] Incomplete reaction could leave this starting material as an impurity. Other potential impurities could be isomers or over-brominated species. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these impurities.

  • Removal:

    • Column Chromatography: A well-optimized silica gel column chromatography can effectively separate polar impurities like unreacted 2-bromo-5-hydroxypyrazine from the less polar this compound.[2]

    • Recrystallization: This technique is excellent for removing small amounts of impurities that have different solubility profiles from the main compound. Multiple recrystallizations may be necessary to achieve high purity.

    • Acid/Base Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute acid or base solution during the work-up can selectively remove it.

Q3: My purified product appears as an oil instead of a solid. What should I do?

A3: this compound is a low-melting solid. If it appears as an oil, it could be due to residual solvent or the presence of impurities that are depressing the melting point.

  • Solution: Ensure all solvent has been removed under reduced pressure. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, a final purification by column chromatography may be necessary to remove the impurities causing the melting point depression.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-Bromo-5-halopyrazine Derivatives

CompoundPurification MethodSolvent System/SolventYield (%)Purity (%)
This compoundSilica Gel Column ChromatographyEthyl acetate/Hexane75≥95[1][2]
2-Bromo-5-fluoropyridineRecrystallizationn-Hexane81.698.8[3]
2-Amino-5-bromo-3-iodopyridineRecrystallization85% Alcohol73.798.5[4]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is based on a reported procedure for the purification of this compound.[2]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
  • Carefully apply the sample to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
  • The optimal solvent gradient should be determined beforehand by TLC analysis. A typical starting point is 100% hexane, gradually moving to a mixture of ethyl acetate and hexane.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in separate test tubes or flasks.
  • Monitor the composition of the fractions using TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Suggested Recrystallization of this compound

This is a general protocol suggested based on the purification of a structurally similar compound, 2-bromo-5-fluoropyridine.[3] The optimal solvent and conditions should be determined experimentally on a small scale.

1. Solvent Selection:

  • Place a small amount of the crude this compound in a test tube.
  • Add a few drops of a potential solvent (e.g., n-hexane, ethanol, or a mixture) and observe the solubility at room temperature. The compound should be sparingly soluble.
  • Heat the test tube gently. The compound should dissolve completely.
  • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling rate and promote the formation of larger, purer crystals.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound (with impurities) Workup Aqueous Work-up (Acid/Base Wash) CrudeProduct->Workup PurificationChoice Choice of Purification Method Workup->PurificationChoice ColumnChromatography Silica Gel Column Chromatography PurificationChoice->ColumnChromatography Complex Mixture / Similar Polarity Impurities Recrystallization Recrystallization PurificationChoice->Recrystallization High Initial Purity / Different Solubility Impurities Analysis Purity Analysis (TLC, NMR, GC-MS) ColumnChromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_column Troubleshooting Column Chromatography cluster_recrystal Troubleshooting Recrystallization Start Low Purity or Yield Issue CheckMethod Which purification method was used? Start->CheckMethod ColumnIssue Column Chromatography Issue CheckMethod->ColumnIssue Column RecrystalIssue Recrystallization Issue CheckMethod->RecrystalIssue Recrystallization ColumnIssue_Yield Low Yield? ColumnIssue->ColumnIssue_Yield RecrystalIssue_Yield Low Yield? RecrystalIssue->RecrystalIssue_Yield ColumnIssue_Purity Low Purity? ColumnIssue_Yield->ColumnIssue_Purity No SolventTooPolar Optimize eluent polarity via TLC. Eluent may be too polar. ColumnIssue_Yield->SolventTooPolar Yes ImpuritiesCoelute Improve separation by: - Using a longer column - Finer silica gel - Slower elution rate ColumnIssue_Purity->ImpuritiesCoelute Yes SolventNotPolar Optimize eluent polarity via TLC. Eluent may not be polar enough. RecrystalIssue_Purity Low Purity? RecrystalIssue_Yield->RecrystalIssue_Purity No TooMuchSolvent Reduce the amount of solvent. Evaporate some solvent and re-cool. RecrystalIssue_Yield->TooMuchSolvent Yes WrongSolvent Perform solvent screen to find a better solvent or solvent pair. RecrystalIssue_Purity->WrongSolvent Yes CooledTooFast Allow solution to cool slowly to room temperature before placing in an ice bath. RecrystalIssue_Purity->CooledTooFast Also consider

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Bromo-5-fluoropyrazine. The information is designed to help optimize catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, leading to improved yields and reaction efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms: The reaction shows poor conversion of this compound to the desired 2-aryl-5-fluoropyrazine product.

Potential CauseRecommended Solutions
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-deficient pyrazines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source such as Pd(OAc)₂ or a pre-formed palladacycle.[1]
Inappropriate Base The base plays a crucial role in the transmetalation step. Weaker bases may not be effective. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1]
Protodeboronation of Boronic Acid The pyrazine ring can promote the decomposition of the boronic acid coupling partner.[2] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Running the reaction under anhydrous conditions can also mitigate this issue.[1]
Low Reaction Temperature Insufficient temperature can lead to a sluggish reaction. Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[1]
Catalyst Inhibition The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] The use of bulky ligands can help to prevent this coordination.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Symptoms: Low conversion of this compound to the corresponding 2-amino-5-fluoropyrazine derivative.

Potential CauseRecommended Solutions
Suboptimal Ligand Choice The nature of the amine coupling partner heavily influences the optimal ligand. For primary and secondary aliphatic amines, ligands like BrettPhos and RuPhos are often effective. For aryl amines, consider Xantphos or Josiphos-type ligands.[3]
Base Incompatibility Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.[2][4] NaOtBu and LHMDS are common choices. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures may be necessary.
Volatile Amine When using low-boiling-point amines, the reaction should be conducted in a sealed tube to prevent the evaporation of the nucleophile.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. The use of pre-catalysts can sometimes offer improved stability and activity.
Issue 3: Complications in Sonogashira Coupling

Symptoms: Low yield of the desired 2-alkynyl-5-fluoropyrazine and/or formation of significant byproducts.

Potential CauseRecommended Solutions
Glaser Coupling (Homocoupling of Alkyne) This common side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols can be employed.
Catalyst System Inefficiency A standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). The efficiency can be highly dependent on the specific catalyst and ligands. For challenging substrates, consider using more active catalyst systems.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, electron-deficient substrates like this compound may require heating to achieve a reasonable reaction rate.
Alkyne Instability Some terminal alkynes can be unstable under the reaction conditions. Using a slight excess of the alkyne can sometimes compensate for any degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in cross-coupling reactions involving pyrazines?

A1: The reactivity of pyrazine halides generally follows the order: I > Br > Cl.[2] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.

Q2: How does the fluorine substituent on the pyrazine ring affect the cross-coupling reaction?

A2: The fluorine atom is a strongly electron-withdrawing group, which can significantly influence the electronic properties of the pyrazine ring. This can make the C-Br bond more susceptible to oxidative addition, potentially leading to faster reaction rates compared to non-fluorinated analogs. However, it can also affect the stability of intermediates in the catalytic cycle, necessitating careful optimization of reaction conditions.

Q3: Can I perform these cross-coupling reactions under air?

A3: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated.[1] Additionally, the presence of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and optimal results.

Q4: What are some common side reactions to look out for?

A4: Besides the specific issues mentioned in the troubleshooting guides, common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by ensuring anhydrous conditions and careful selection of the base and solvent.

  • Homocoupling of the Aryl Halide: Formation of a bi-pyrazine byproduct. This can sometimes be suppressed by using lower reaction temperatures or changing the ligand.

Q5: Are there any general recommendations for solvent selection?

A5: The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and outcome. Common solvents for cross-coupling reactions include:

  • Suzuki-Miyaura: Toluene/water, dioxane/water, or THF/water mixtures are frequently used.[1]

  • Buchwald-Hartwig: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically employed.[2][4]

  • Sonogashira: Solvents such as THF, DMF, or triethylamine (which can also act as the base) are common choices.

Data Presentation: Catalyst and Ligand Performance

The following tables provide a summary of catalyst and ligand systems that have been successfully employed in cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for your optimization studies.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O10080-92
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10070-85
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Toluene100>90

Data is representative of typical results found in the literature for similar substrates.

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Amine TypeTypical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Arylamine80-95
Pd(OAc)₂BINAPNaOtBuToluene100Alkylamine75-90
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100Secondary Amine85-98
Pd(OAc)₂dppfNaOtBuToluene80Primary Amine70-88

Data is representative of typical results found in the literature for similar substrates.

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 6080-95
Pd(PPh₃)₄CuIEt₃N/THFTHFRT85-95
Pd(OAc)₂/PPh₃CuIEt₃NDMF10072-96
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF10080-96

Data is representative of typical results found in the literature for similar substrates.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene and water, 10:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the general workflows and decision-making processes for optimizing cross-coupling reactions.

Experimental_Workflow reagents 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert atmosphere) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic rect_node rect_node start Desired Bond Formation? suzuki C-C Bond start->suzuki Aryl/Vinyl buchwald C-N Bond start->buchwald Amine sonogashira C-C (sp) Bond start->sonogashira Alkyne suzuki_cat Select Suzuki Catalyst (e.g., Pd(OAc)₂/SPhos, Pd(PPh₃)₄) suzuki->suzuki_cat buchwald_cat Select Buchwald Catalyst (e.g., Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP) buchwald->buchwald_cat sonogashira_cat Select Sonogashira Catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) sonogashira->sonogashira_cat Troubleshooting_Logic start Low or No Yield check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Check Base Strength/Purity start->check_base check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagent Purity/Stability start->check_reagents optimize_catalyst Screen different ligands Increase catalyst loading check_catalyst->optimize_catalyst optimize_base Use stronger/anhydrous base Screen different bases check_base->optimize_base optimize_temp Increase temperature incrementally check_temp->optimize_temp optimize_reagents Use fresh/purified reagents Consider more stable coupling partners check_reagents->optimize_reagents

References

Troubleshooting low conversion rates in 2-Bromo-5-fluoropyrazine amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-Bromo-5-fluoropyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or failing completely?

Low conversion rates in the amination of this compound are frequently due to a few critical factors. The most common issue is catalyst poisoning, where the nitrogen atom of the pyrazine ring coordinates to the palladium catalyst, inhibiting its activity.[1] Other significant factors include the suboptimal choice of ligand and base, poor quality of reagents and solvents (presence of water or oxygen), and inappropriate reaction temperature.[2]

Q2: What are the initial checks I should perform if my reaction has low conversion?

Begin with the most fundamental aspects of the reaction setup. First, verify the integrity of your inert atmosphere; the Pd(0) catalytic species is highly sensitive to oxygen.[2] Ensure all glassware was properly dried and that the reaction was conducted under a consistent blanket of argon or nitrogen. Second, confirm the purity and dryness of your reagents and solvent. Trace amounts of water can deactivate the catalyst. Anhydrous, degassed solvents are critical for success.[2]

Q3: How do I choose the right ligand and base for the amination of this compound?

The selection of the ligand and base is interdependent and crucial for a successful reaction.[2]

  • Ligands: Sterically hindered and electron-rich phosphine ligands are generally the most effective for amination of electron-deficient heteroaryl halides like this compound. These bulky ligands help to prevent the pyrazine nitrogen from coordinating to the palladium center. Commonly successful ligands for similar substrates include Xantphos, XPhos, and RuPhos.[1]

  • Bases: The choice of base depends on the sensitivity of your substrates to basic conditions.

    • Strong Bases (e.g., NaOtBu, LHMDS): These often lead to higher reaction rates and yields but can be incompatible with sensitive functional groups.[2]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve good conversion.[2]

Q4: What are the visual indicators of a failed or failing reaction?

A healthy Buchwald-Hartwig reaction should appear as a homogeneous solution, often with a color change to yellow or reddish-brown. Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.

  • No Color Change: If the reaction mixture remains colorless or does not change from the initial color of the starting materials, it is likely that the catalyst has not been activated.

  • Reaction Stalling: If monitoring by TLC or LC-MS shows initial product formation that then ceases, this suggests catalyst decomposition or poisoning over time.

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to troubleshooting low yields in the amination of this compound.

Issue 1: Low to No Product Formation

If you observe minimal or no product, it is likely due to an issue with the catalyst's activity or the fundamental reaction conditions.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion Observed check_inert Verify Inert Atmosphere (Ar/N2) start->check_inert check_reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) check_inert->check_reagents OK solution_inert Re-run with rigorous degassing and inert gas flow check_inert->solution_inert Issue Found check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst OK solution_reagents Use freshly purified/distilled solvents and pure reagents check_reagents->solution_reagents Issue Found optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp OK solution_catalyst Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and use a pre-catalyst check_catalyst->solution_catalyst Issue Found solution_temp Incrementally increase temperature (e.g., 80°C to 110°C) optimize_temp->solution_temp

Caption: A step-by-step workflow for troubleshooting low yields.

Issue 2: Reaction Stalls or Incomplete Conversion

If the reaction starts but does not proceed to completion, this may indicate catalyst decomposition, reagent insolubility, or an inappropriate base.

  • Catalyst Decomposition: High temperatures (>110-120°C) can cause the palladium catalyst to decompose into palladium black.

    • Solution: Lower the reaction temperature to a range of 80-100°C and increase the reaction time. Monitor the reaction for the formation of black precipitate.

  • Reagent Insolubility: If the starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Toluene and 1,4-dioxane are common and effective solvents. If solubility remains an issue, consider a more polar solvent like THF, but be aware it can sometimes lead to lower yields.[2]

  • Inappropriate Base: The strength of the base can significantly impact the reaction outcome.

    • Solution: If using a weak base like K₃PO₄ or Cs₂CO₃, an increase in temperature or a switch to a stronger base like NaOtBu may be necessary, provided your substrate is stable under these conditions.[2]

Data Presentation: Reaction Parameter Optimization

The following tables summarize reaction conditions for the Buchwald-Hartwig amination of substrates analogous to this compound, providing a starting point for optimization.

Table 1: Effect of Base on Yield for Amination of Bromo-heterocycles (Representative Data) [2]

BasepKa (approx.)Typical YieldNotes
NaOtBu~19>95%High reaction rates, but not suitable for base-sensitive functional groups.
LHMDS~26HighAllows for the use of substrates with protic functional groups.[3]
Cs₂CO₃~10Good to ExcellentGood for base-sensitive substrates; may require higher temperatures.
K₃PO₄~12GoodA milder alternative to Cs₂CO₃ with broad functional group tolerance.

Table 2: Comparison of Ligands and Conditions for Amination of 2-Amino-5-bromo-4-methylpyridine (Analogous Substrate) [1]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
DiethylaminePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10012Good

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific amine substrates.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Oven-dried Schlenk tube with stir bar add_solids Add Pd catalyst, ligand, and base prep_vessel->add_solids purge Evacuate and backfill with Ar/N2 (3x) add_solids->purge add_liquids Add anhydrous, degassed solvent purge->add_liquids add_reagents Add this compound and amine add_liquids->add_reagents heat Heat to desired temp (80-110°C) with stirring add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temp monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous wash and extraction filter->extract purify Dry, concentrate, and purify by chromatography extract->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine and then this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Reactions with Volatile Amines

This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel to prevent the loss of the amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Catalytic Cycles

The success of the Buchwald-Hartwig amination relies on the efficient turnover of the palladium catalyst. Understanding the catalytic cycle is key to troubleshooting.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L2(Ar)Pd(II)-Br oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange R2NH amine_complex L(Ar)Pd(II)(H2NR) ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L(Ar)Pd(II)(HNR) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

Managing reaction temperatures for selective 2-Bromo-5-fluoropyrazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of 2-bromo-5-fluoropyrazine. The content focuses on managing reaction temperatures to achieve desired regioselectivity.

Troubleshooting Guides

Issue: Poor Regioselectivity in Cross-Coupling Reactions

Question: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid, but I am observing a mixture of products corresponding to substitution at both the C-2 (C-Br bond) and C-5 (C-F bond) positions. How can I improve the selectivity for the C-2 position?

Answer:

Achieving high regioselectivity in the functionalization of this compound is a common challenge. The C-Br bond at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 5-position, following the general reactivity trend of halogens (I > Br > Cl > F). However, the electron-deficient nature of the pyrazine ring can activate the C-F bond towards nucleophilic aromatic substitution, and reaction conditions, particularly temperature, play a crucial role.

Here are some troubleshooting steps to enhance selectivity for the C-2 position:

  • Temperature Optimization: Elevated temperatures can sometimes lead to the loss of selectivity by providing enough energy to overcome the activation barrier for the less reactive C-F bond cleavage. It is recommended to start with a lower reaction temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can often promote the oxidative addition at the C-Br bond at lower temperatures, thus favoring C-2 selectivity.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, might contribute to the formation of the undesired C-5 substituted product. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to a satisfactory level.

Illustrative Temperature Screening Data for Suzuki Coupling:

EntryTemperature (°C)Catalyst (mol%)Ligand (mol%)BaseSolventC-2:C-5 Selectivity (Product Ratio)Yield (%)
160Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O>95:575
280Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O90:1088
3100Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O75:2592
480Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene>98:295

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.

Issue: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine, but the yield of the desired 2-amino-5-fluoropyrazine is consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Buchwald-Hartwig aminations of this compound can stem from several factors, including catalyst deactivation, incomplete reaction, or side reactions. The pyrazine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.

Here are some troubleshooting strategies:

  • Optimize Reaction Temperature: While higher temperatures can sometimes improve reaction rates, they can also lead to catalyst decomposition or undesired side reactions. A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.

  • Choice of Base: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and catalyst stability.

  • Ligand Selection: The use of appropriate bulky, electron-rich phosphine ligands is crucial to facilitate the catalytic cycle and prevent catalyst deactivation. Ligands such as XPhos, SPhos, or RuPhos are often effective for challenging amination reactions.

Illustrative Temperature and Ligand Effects on Buchwald-Hartwig Amination Yield:

EntryTemperature (°C)LigandBaseSolventYield of 2-amino-5-fluoropyrazine (%)
180BINAPCs₂CO₃Toluene45
2100BINAPCs₂CO₃Toluene55
3100XPhosNaOtBuToluene85
4110XPhosNaOtBuToluene82 (some decomposition observed)

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond at the 2-position of this compound is expected to be significantly more reactive than the carbon-fluorine (C-F) bond at the 5-position under typical cross-coupling conditions.

Q2: Can I achieve selective functionalization at the C-5 position (C-F bond)?

A2: While the C-Br bond is more reactive in cross-coupling, selective functionalization at the C-5 position via nucleophilic aromatic substitution (SNAr) is possible. The electron-withdrawing pyrazine ring and the fluorine atom make the C-5 position susceptible to attack by strong nucleophiles. This typically requires higher reaction temperatures and may not be compatible with all functional groups. For cross-coupling at C-5, one would typically first functionalize the C-2 position and then employ more forcing conditions to react at the C-5 position, although this is challenging due to the low reactivity of the C-F bond.

Q3: How does reaction temperature generally affect the selectivity of cross-coupling reactions on dihalopyrazines?

A3: Generally, lower reaction temperatures favor kinetic control, leading to the preferential reaction at the more reactive site (in this case, the C-Br bond). As the temperature is increased, the reaction may shift towards thermodynamic control, and the energy barrier for the reaction at the less reactive site (C-F bond) can be overcome, leading to a decrease in regioselectivity.

Q4: Are there any computational studies that predict the reactivity of this compound?

A4: While specific computational studies on this compound may not be readily available in all public databases, computational chemistry, in general, can be a powerful tool to predict the reactivity of different sites in a molecule. Density Functional Theory (DFT) calculations can be used to determine bond dissociation energies, atomic charges, and the energies of transition states for oxidative addition at both the C-Br and C-F bonds. These calculations can provide valuable insights into the expected regioselectivity under different catalytic conditions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Add anhydrous, degassed toluene.

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand start->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Isolated Product: 2-Aryl-5-fluoropyrazine purify->product

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Troubleshooting_Logic_Tree cluster_temp Temperature cluster_catalyst Catalyst System cluster_time Reaction Time issue Poor Regioselectivity (Mixture of C-2 and C-5 Products) temp_check Is Temperature > 80°C? issue->temp_check catalyst_check Is a bulky, electron-rich ligand being used? issue->catalyst_check time_check Is the reaction time excessively long? issue->time_check temp_high High temperature may reduce selectivity. temp_check->temp_high Yes temp_check->catalyst_check No temp_action Action: Lower reaction temperature (e.g., 60°C). temp_high->temp_action solution Improved C-2 Selectivity temp_action->solution catalyst_no Standard ligands may not provide sufficient selectivity. catalyst_check->catalyst_no No catalyst_check->time_check Yes catalyst_action Action: Use a bulky ligand (e.g., XPhos, SPhos). catalyst_no->catalyst_action catalyst_action->solution time_long Prolonged heating can lead to side reactions. time_check->time_long Yes time_check->solution No time_action Action: Monitor closely and stop when starting material is consumed. time_long->time_action time_action->solution

Caption: Troubleshooting Logic for Poor Regioselectivity.

Catalyst deactivation issues in 2-Bromo-5-fluoropyrazine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 2-Bromo-5-fluoropyrazine.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound resulting in low yields?

A1: Low yields in cross-coupling reactions involving this compound can stem from several factors, with catalyst deactivation being a primary concern. The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle. Other common issues include suboptimal reaction conditions, the presence of impurities, and competing side reactions.

Q2: What are the most common side reactions observed in these couplings?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your target molecule. These include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired byproduct.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki-Miyaura) or two molecules of the aryl halide can occur, especially in the presence of oxygen.

  • Dehalogenation: The bromo-substituent on the pyrazine ring can be replaced by a hydrogen atom, leading to the formation of 5-fluoropyrazine.

Q3: How can I minimize catalyst deactivation when working with this compound?

A3: Minimizing catalyst deactivation is crucial for successful couplings. Key strategies include:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can sterically hinder the coordination of the pyrazine nitrogen to the palladium center.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is important to find an optimal temperature that promotes the desired reaction without significant catalyst degradation.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensuring a thoroughly degassed reaction mixture and maintaining a strict inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidative degradation of the catalyst.

Q4: What are the signs of catalyst decomposition in my reaction?

A4: A common visual indicator of catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black." This indicates that the soluble, active palladium catalyst has agglomerated into an inactive, metallic form. If you observe this, it is a strong indication that your catalyst is no longer participating in the catalytic cycle effectively.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyrazine Nitrogen 1. Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
Suboptimal Base 1. Screen Bases: The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. The optimal base can be substrate-dependent.
Poor Reagent/Solvent Quality 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried, as water can contribute to side reactions like protodeboronation. 2. Check Reagent Purity: Use high-purity starting materials, as impurities can poison the catalyst.
Inadequate Temperature 1. Optimize Temperature: If no reaction is observed, cautiously increase the temperature in 10 °C increments. Conversely, if catalyst decomposition is observed, try lowering the temperature and extending the reaction time.
Issue 2: Formation of Significant Side Products
Side Product Observed Possible Cause Mitigation Strategies
Protodeboronation Product (in Suzuki Coupling) Presence of excess water or protic solvents.1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling Product Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source directly or ensure conditions are optimal for the reduction of the Pd(II) precatalyst.
Dehalogenated Pyrazine Reductive elimination from a palladium-hydride intermediate.1. Ensure a strictly inert atmosphere to minimize sources of hydrogen. 2. Screen different ligands and bases, as they can influence the relative rates of desired coupling versus dehalogenation.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig couplings of analogous brominated N-heterocycles to guide reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901880-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852470-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001688-98
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102082-92
3BenzylaminePd(OAc)₂ (3)BINAP (4.5)LHMDSTHF801275-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Catalyst Deactivation

The following diagrams illustrate the key catalytic cycles and the points at which deactivation by the pyrazine substrate can occur.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound deactivated_complex Deactivated Complex (Pyrazine-Pd) pd0->deactivated_complex Pyrazine Coordination (Poisoning) pd_complex Pyrazine-Pd(II)-Br L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex->deactivated_complex Pyrazine Coordination (Poisoning) pd_aryl_complex Pyrazine-Pd(II)-Ar L₂ transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Product (Pyrazine-Ar) reductive_elimination->product

Caption: Suzuki-Miyaura cycle with pyrazine-induced deactivation pathways.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound deactivated_complex Deactivated Complex (Pyrazine-Pd) pd0->deactivated_complex Pyrazine Coordination (Poisoning) pd_complex Pyrazine-Pd(II)-Br L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_complex->deactivated_complex Pyrazine Coordination (Poisoning) pd_amine_complex [Pyrazine-Pd(II)(NHR₂)-Br]⁺ L₂ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Pyrazine-Pd(II)-NR₂ L₂ deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Product (Pyrazine-NR₂) reductive_elimination->product

Caption: Buchwald-Hartwig cycle showing catalyst poisoning by pyrazine.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_catalyst Check for Catalyst Decomposition (Palladium Black) start->check_catalyst optimize_temp Lower Temperature Increase Reaction Time check_catalyst->optimize_temp Yes screen_ligands Screen Bulky, Electron-Rich Ligands check_catalyst->screen_ligands No check_side_products Analyze for Side Products (LC-MS, GC-MS) optimize_temp->check_side_products screen_ligands->check_side_products address_protodeboronation Use Anhydrous Conditions Consider Boronic Ester check_side_products->address_protodeboronation Protodeboronation address_homocoupling Ensure Thorough Degassing Use Pd(0) Source check_side_products->address_homocoupling Homocoupling address_dehalogenation Screen Bases and Ligands check_side_products->address_dehalogenation Dehalogenation optimize_conditions Systematically Vary: - Base - Solvent - Catalyst Loading check_side_products->optimize_conditions None Dominant success Improved Yield address_protodeboronation->success address_homocoupling->success address_dehalogenation->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyrazine and 2-Chloro-5-fluoropyrazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrazines, in particular, are prevalent motifs in a wide array of biologically active compounds. The choice of halogenated precursors for cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 2-bromo-5-fluoropyrazine and 2-chloro-5-fluoropyrazine, in common palladium-catalyzed cross-coupling reactions.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] The bond dissociation energies follow the trend C-Cl > C-Br > C-I, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[1] Consequently, this compound is generally a more reactive substrate than 2-chloro-5-fluoropyrazine, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] While direct comparative studies for these specific substrates under identical conditions are not extensively documented, data from analogous systems consistently support this reactivity trend.

Comparative Data on Cross-Coupling Reactivity

The following tables summarize illustrative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is based on typical conditions and yields reported for closely related halopyridines and halopyrazines, providing a representative comparison.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O100 / 1285[1]
2-Chloropyridine Pd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane100 / 1692[1]

Analysis: While both substrates can provide high yields, the coupling of chloropyridines often necessitates more advanced catalyst systems (e.g., those with specialized phosphine ligands like dppf) to achieve comparable efficiency to bromopyridines.[1]

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene80 / 498[1]
2-Chloropyridine Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)K₃PO₄t-BuOH100 / 1882[1]

Analysis: The amination of 2-chloropyridines generally requires more forcing conditions, such as higher temperatures, longer reaction times, and more electron-rich, bulky phosphine ligands (like XPhos) to overcome the less favorable oxidative addition step.[1]

Table 3: Illustrative Comparison in Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%)Et₃NTHF65 / 695[1]
2-Chloropyridine Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)i-Pr₂NHDioxane100 / 2475[1]

Analysis: The higher reactivity of the C-Br bond is evident in the milder conditions required for the Sonogashira coupling of 2-bromopyridine. The corresponding reaction with 2-chloropyridine often necessitates higher temperatures and longer reaction times to achieve good yields.[1]

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions. These protocols can be adapted for a direct comparison of this compound and 2-chloro-5-fluoropyrazine.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-5-fluoropyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add the 2-halo-5-fluoropyrazine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Halo-5-fluoropyrazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 1.2-1.5 equivalents relative to palladium)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF)

Procedure:

  • In an inert atmosphere glovebox or under a Schlenk line, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the 2-halo-5-fluoropyrazine and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • 2-Halo-5-fluoropyrazine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 2-halo-5-fluoropyrazine and the solvent.

  • Add the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)LnX oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_complex Ar-Pd(II)LnR' transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organometallic R'-M organometallic->transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Summary and Recommendations

The choice between this compound and 2-chloro-5-fluoropyrazine for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability.

  • This compound is the more reactive substrate due to the weaker carbon-bromine bond. It is the preferred choice when milder reaction conditions are required, for substrates with sensitive functional groups, or when shorter reaction times are desirable.

  • 2-Chloro-5-fluoropyrazine , while less reactive, is often more readily available and less expensive. Significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides increasingly viable, albeit often requiring higher temperatures, longer reaction times, and more specialized catalyst systems.[1]

For drug development professionals and researchers, the decision should be based on the specific requirements of the synthetic route. For early-stage discovery and the synthesis of complex molecules where preserving functional group integrity is paramount, the higher reactivity of this compound may be advantageous. For process development and large-scale synthesis where cost is a major factor, the development of a robust protocol for the coupling of 2-chloro-5-fluoropyrazine could be a more economical approach.

References

Comparative Analysis of 2-Bromo-5-fluoropyrazine with other Halogenated Pyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyrazines are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for developing novel compounds. The strategic placement and nature of halogen substituents on the pyrazine ring significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 2-Bromo-5-fluoropyrazine against other common halogenated pyrazines, such as 2-Bromopyrazine, 2,5-Dichloropyrazine, and 2,5-Dibromopyrazine, supported by quantitative data and experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The identity and position of halogens on the pyrazine ring directly impact key physical properties like molecular weight, melting point, and boiling point. These parameters are crucial for predicting solubility, designing reaction conditions, and understanding potential intermolecular interactions. This compound possesses a unique combination of a moderately reactive bromine atom and a strongly electronegative fluorine atom, distinguishing it from its di-chloro or di-bromo counterparts.

PropertyThis compound2-Bromopyrazine2,5-Dichloropyrazine2,5-Dibromopyrazine
Molecular Formula C₄H₂BrFN₂C₄H₃BrN₂C₄H₂Cl₂N₂C₄H₂Br₂N₂
Molecular Weight ( g/mol ) 176.97158.98[1]148.98[2][3]237.88[4][5]
Appearance Not specifiedLiquidColorless to pale yellow liquid[2][6]White or light yellow solid powder[7]
Melting Point (°C) Not specifiedNot applicable0 - 18[6]45 - 49[4][7]
Boiling Point (°C) Not specified183.0 ± 20.0 (at 760 mmHg)[1]184.4 - 202 (at 760 mmHg)[2][6]234.0 ± 35.0 (Predicted)[4]
Density (g/cm³) Not specified~1.7[1]~1.493[2][6]~2.2[7]

Chemical Reactivity and Synthetic Utility

The primary utility of halogenated pyrazines in synthesis lies in their ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These palladium-catalyzed transformations are fundamental for constructing C-C and C-N bonds, respectively.

The reactivity of the halogenated pyrazine is largely governed by the carbon-halogen (C-X) bond strength. The oxidative addition step in the catalytic cycle is typically the rate-determining step, and its efficiency follows the trend I > Br > Cl > F.[8] This makes the bromine atom in this compound the primary site for cross-coupling, leaving the more inert C-F bond intact for subsequent functionalization or for its electronic influence on the molecule's properties. Dihalogenated pyrazines like 2,5-Dichloropyrazine and 2,5-Dibromopyrazine offer two reactive sites for potential double coupling reactions.[7]

logical_relationship cluster_reactivity Reactivity in Cross-Coupling cluster_substrates Substrate Comparison C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity (Rate of Oxidative Addition) C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity (Rate of Oxidative Addition) C-F C-F C-Cl->C-F Decreasing Reactivity (Rate of Oxidative Addition) BF This compound (One reactive site: C-Br) Selective mono-coupling Selective mono-coupling BF->Selective mono-coupling DCl 2,5-Dichloropyrazine (Two reactive sites: C-Cl) Mono or Di-coupling (harsher conditions) Mono or Di-coupling (harsher conditions) DCl->Mono or Di-coupling (harsher conditions) DBr 2,5-Dibromopyrazine (Two reactive sites: C-Br) Mono or Di-coupling (milder conditions) Mono or Di-coupling (milder conditions) DBr->Mono or Di-coupling (milder conditions) experimental_workflow Start Combine Reactants: - Halogenated Pyrazine - Boronic Acid / Amine - Base (e.g., K2CO3, Cs2CO3) Catalyst Add Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos, XPhos) Start->Catalyst Reaction Heat & Stir under Inert Atmosphere (e.g., N2, Ar) Catalyst->Reaction Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Reaction->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Product Isolated Product Purify->Product signaling_pathway cluster_protein Biological Target (e.g., Kinase) cluster_ligand Pharmacophore P Active Site Downstream Signaling Downstream Signaling P->Downstream Signaling Inhibition / Modulation L Halogenated Pyrazine Derivative L->P Binding Event (H-Bond, Halogen Bond, etc.) Biological Effect\n(e.g., Anti-proliferative) Biological Effect (e.g., Anti-proliferative) Downstream Signaling->Biological Effect\n(e.g., Anti-proliferative)

References

A Comparative Guide to Purity Assessment of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 2-Bromo-5-fluoropyrazine is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical strategy for purity assessment is therefore essential. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with detailed experimental protocols and representative performance data to aid in method selection and implementation.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the purity assessment of volatile and thermally stable compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity for separating the main component from volatile organic impurities.

Experimental Protocol: GC-FID

Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

Sample Preparation: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Data Presentation: GC-FID Performance
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.005%Reportable
Limit of Quantitation (LOQ) 0.015%Reportable
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 1.0%
- Intermediate Precision1.2%≤ 2.0%

GC Experimental Workflow

GC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for GC-FID Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity analysis of a wide range of compounds. A reversed-phase HPLC method with UV detection is well-suited for separating this compound from its non-volatile impurities and degradation products.

Experimental Protocol: RP-HPLC

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Performance
ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.003%Reportable
Limit of Quantitation (LOQ) 0.01%Reportable
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.6%≤ 1.0%
- Intermediate Precision1.0%≤ 2.0%

HPLC Experimental Workflow

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Reversed-Phase Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate % Area Purity integrate->calculate report report calculate->report Generate Report qNMR Purity Calculation Logic cluster_formula Calculation analyte Analyte Signal (this compound) integral_analyte Integral (I_A) analyte->integral_analyte is Internal Standard Signal (1,4-Difluorobenzene) integral_is Integral (I_IS) is->integral_is purity_analyte Purity_A (%) mw_analyte MW_A mw_is MW_IS mass_analyte Mass_A mass_is Mass_IS n_analyte N_A (Fluorine count = 1) n_is N_IS (Fluorine count = 2) purity_is Purity_IS formula Purity_A = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (Mass_IS / Mass_A) * Purity_IS DSC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis weigh Weigh Sample (2-3 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load heat Heat at 1°C/min load->heat record Record Heat Flow vs. Temp heat->record integrate Integrate Melting Endotherm record->integrate calculate Calculate Purity via van't Hoff Equation integrate->calculate report report calculate->report Generate Report

Unambiguous Structural Confirmation of 2-Bromo-5-fluoropyrazine Derivatives: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural confirmation of 2-Bromo-5-fluoropyrazine derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and explores alternative analytical methods, offering a foundational resource for the robust characterization of these and similar halogenated heterocyclic systems.

The unequivocal determination of a molecule's three-dimensional arrangement is a critical step in the discovery and development of new chemical entities. For substituted pyrazines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and material science, accurate structural assignment is essential to understanding their bioactivity and chemical properties. This guide focuses on this compound and its derivatives, employing a data-driven approach to compare the utility of NMR and MS in their structural verification.

Data Presentation: Unveiling the Molecular Architecture

The synergistic use of NMR and MS provides a powerful toolkit for structural analysis. While NMR spectroscopy probes the intricate connectivity and spatial arrangement of atoms through their magnetic properties, mass spectrometry offers precise molecular weight determination and valuable fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei analysis, provides detailed information about the chemical environment of each atom. The chemical shifts (δ), coupling constants (J), and multiplicity of signals are key parameters for deducing the molecular structure.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.5d~3.0H-3
~8.2d~3.0H-6
¹³C~158 (d)dJ(C,F) ≈ 250C-5
~145s-C-2
~142 (d)dJ(C,F) ≈ 20C-6
~138 (d)dJ(C,F) ≈ 10C-3
¹⁹F-120 to -140s-F-5

Note: Predicted values are based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns that aid in structural elucidation. The presence of bromine results in a distinctive isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

m/z ValueIonComments
176/178[M]⁺Molecular ion peak, showing the characteristic bromine isotopic pattern.
97[M-Br]⁺Loss of a bromine radical.
70[M-Br-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Br]⁺ fragment.

Comparative Analysis with Alternative Methods

While NMR and MS are the cornerstones of structural confirmation, other spectroscopic and analytical techniques can provide complementary or, in some cases, definitive information.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.Non-destructive, provides a wealth of structural detail.Requires relatively larger sample amounts, can be complex to interpret for large molecules.
Mass Spectrometry Precise molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity.
X-ray Crystallography Absolute 3D molecular structure in the solid state.Provides definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.Simple, rapid, and non-destructive.Provides limited structural detail, often used for quantification.
Infrared (IR) Spectroscopy Presence of specific functional groups.Rapid and requires minimal sample preparation.Can be complex for molecules with many functional groups, provides limited information on the overall structure.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency. Proton decoupling is often employed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Workflow and Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical connections between different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms alt Alternative Methods (X-ray, UV-Vis, IR) purification->alt data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis alt->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation

Caption: Experimental workflow for the structural confirmation of this compound derivatives.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation nmr_data NMR Data (Chemical Shifts, Coupling Constants) connectivity Connectivity & Functional Groups nmr_data->connectivity ms_data MS Data (Molecular Ion, Fragmentation) molecular_formula Molecular Formula & Weight ms_data->molecular_formula confirmed_structure Confirmed Structure of This compound Derivative connectivity->confirmed_structure molecular_formula->confirmed_structure

Caption: Logical relationship between experimental data and the confirmed chemical structure.

Comparative Guide: HPLC and GC-MS Methods for 2-Bromo-5-fluoropyrazine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the effective monitoring of reactions involving 2-Bromo-5-fluoropyrazine. The selection of an appropriate analytical technique is critical for tracking the consumption of starting materials and the formation of products and byproducts, ensuring optimal reaction yield and purity.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques used for the identification and quantification of compounds in a mixture.[1] HPLC is highly versatile for analyzing non-volatile and thermally unstable compounds in a liquid phase, making it a staple in pharmaceutical analysis.[2] In contrast, GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition, offering high sensitivity and specificity through mass spectrometric detection.[1][3] The choice between HPLC and GC-MS for monitoring a this compound reaction depends on the volatility of the reactants and products, the required sensitivity, and the complexity of the reaction mixture.

HPLC Method for Reaction Monitoring

HPLC is a robust technique for monitoring the progress of reactions involving pyrazine derivatives.[4] A reversed-phase HPLC method is typically suitable, where separation is based on the polarity of the analytes.

Experimental Protocol: HPLC-UV
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation :

    • Carefully withdraw 100 µL of the reaction mixture.

    • Quench the reaction immediately by diluting in 900 µL of the mobile phase (or a suitable solvent like acetonitrile).

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.[5]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detector Wavelength : 275 nm (based on the UV absorbance of the pyrazine ring).

  • Data Analysis : The concentration of this compound and its related products is determined by comparing the peak area from the sample chromatogram to a pre-established calibration curve.

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Sample Reaction Quench 2. Quench & Dilute Sampling->Quench Filter 3. Filter (0.22 µm) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. C18 Column Separation Inject->Separate Detect 6. UV Detection (275 nm) Separate->Detect Chromatogram 7. Generate Chromatogram Detect->Chromatogram Quantify 8. Quantify Peaks (Area vs. Conc.) Chromatogram->Quantify

HPLC Experimental Workflow

GC-MS Method for Reaction Monitoring

GC-MS is a highly sensitive and selective method for analyzing volatile pyrazine derivatives.[6] The mass spectrometer provides definitive identification of compounds based on their mass fragmentation patterns, which is invaluable for identifying unknown byproducts.[7]

Experimental Protocol: GC-MS
  • Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Sample Preparation :

    • Withdraw 100 µL of the reaction mixture.

    • Dilute the sample in 900 µL of a volatile solvent such as ethyl acetate or dichloromethane.

    • Vortex the sample for 30 seconds.

    • If necessary, pass the sample through a small plug of silica or a 0.22 µm syringe filter to remove non-volatile components.

  • Chromatographic & Spectrometric Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[6]

    • Injection Mode : Splitless, 1 µL injection volume.

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.[6]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : 40-400 m/z.

  • Data Analysis : Peaks are identified by their retention time and by matching their mass spectra against a reference library (e.g., NIST). Quantification is performed using the peak area of a specific ion (extracted ion chromatogram) against a calibration curve.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Sample Reaction Dilute 2. Dilute in Volatile Solvent Sampling->Dilute Filter 3. Filter (Optional) Dilute->Filter Inject 4. Inject into GC Filter->Inject Separate 5. Capillary Column Separation Inject->Separate Ionize 6. Ionization (EI) Separate->Ionize Detect 7. Mass Detection (Scan 40-400 m/z) Ionize->Detect TIC 8. Generate Total Ion Chromatogram Detect->TIC Identify 9. Identify by Mass Spectra & RT TIC->Identify

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of functionalized pyrazines is of paramount importance, as this heterocyclic motif is a key component of numerous biologically active molecules. The choice of an appropriate palladium catalyst is critical for the successful Suzuki coupling of 2-Bromo-5-fluoropyrazine, influencing reaction yields, times, and selectivity.

This guide provides a comparative overview of common palladium catalysts for the Suzuki reaction of this compound. Due to the limited availability of direct head-to-head comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar brominated heterocycles to provide valuable insights into catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The selection of the palladium catalyst and associated ligands is a crucial parameter for achieving high yields in the Suzuki coupling of this compound. The electron-deficient nature of the pyrazine ring and the presence of the fluorine atom can influence the reactivity of the substrate. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of analogous brominated heterocycles. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄2-Amino-5-bromo-4-methylpyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)90-9512-2485[1]
Pd(PPh₃)₄2,5-dibromo-3,6-dimethylpyrazine2-methoxybenzeneboronic acidK₂CO₃Toluene1002476[2]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane70-80-60[3]
System 2: Ferrocenylphosphine Ligand
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME/H₂O802High[4]
Pd(dppf)Cl₂6-bromopyrazinesbiphenyl boronic acidCs₂CO₃DME--85-100
System 3: Buchwald-Type Ligand
Pd(OAc)₂ / SPhos5-bromo-2-chloropyridine2-thienylboronic acidK₃PO₄Toluene/H₂O10016High[1]
Pd(OAc)₂ / PCy₃3-chloro-1,2,4-benzotriazine 1-oxidecyclopropyl boronic acidK₃PO₄Toluene/H₂Oreflux2447[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki reactions using different palladium catalyst systems, which can be adapted for this compound.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 mmol)

  • 1,4-Dioxane and deionized water (4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the corresponding arylboronic acid, and potassium phosphate.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and deionized water to the flask.

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is often successful for more challenging substrates where traditional catalysts may be less effective.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethoxyethane (DME) and water

  • Inert gas (Argon)

Procedure:

  • A solution of this compound and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in anhydrous DME is stirred under a flow of argon for 1 hour.

  • To the solution, add the arylboronic acid in anhydrous DME and potassium carbonate in water sequentially.

  • Heat the mixture to 80 °C for 2 hours and then allow it to cool.

  • Pour the reaction mixture into an aqueous saturated NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling using a Buchwald Ligand (Pd(OAc)₂/SPhos)

This protocol utilizes a modern, highly active catalyst system suitable for demanding couplings.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and degassed water

  • Inert gas (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Ligand C Add Solvent D Degas Mixture C->D E Heat and Stir F Monitor Progress (TLC, LC-MS) G Aqueous Workup and Extraction F->G H Dry and Concentrate I Column Chromatography J Final Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)L₂(Br) pd0->pd_oad Oxidative Addition pd_trans Ar-Pd(II)L₂(Ar') pd_oad->pd_trans Transmetalation pd_re cis-Ar-Pd(II)L₂(Ar') pd_trans->pd_re Isomerization pd_re->pd0 Reductive Elimination reagents Ar-Br boronic Ar'B(OH)₂ + Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, the traditional and widely accessible Pd(PPh₃)₄ catalyst can provide good to excellent yields. For more challenging substrates or to achieve higher turnover numbers and frequencies, modern catalyst systems employing ferrocenylphosphine ligands like dppf, or bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, are highly effective alternatives. The choice of base and solvent also plays a crucial role and should be optimized for each specific reaction. This guide provides a solid starting point for researchers to develop efficient and robust Suzuki coupling protocols for the synthesis of novel 2-substituted-5-fluoropyrazine derivatives.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyrazine and 2-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-bromo-5-fluoropyrazine and 2-bromo-5-chloropyrazine, two key heterocyclic building blocks in medicinal chemistry and drug discovery. The pyrazine scaffold is a prominent feature in numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3][4][5] Understanding the subtle differences in reactivity between these two analogs is crucial for efficient synthesis design and the development of novel therapeutics.

Theoretical Background: The Influence of the 5-Substituent

The reactivity of 2-bromo-5-halopyrazines in common cross-coupling reactions is primarily dictated by two factors: the nature of the carbon-halogen bond at the 2-position and the electronic influence of the substituent at the 5-position.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making brominated aromatics generally more reactive than their chlorinated counterparts.[6] Consequently, for both this compound and 2-bromo-5-chloropyrazine, the reaction is expected to occur selectively at the C2-Br bond.

The key difference between the two molecules lies in the electronic effect of the fluorine versus chlorine atom at the 5-position. Both are electron-withdrawing groups, which can influence the electron density of the pyrazine ring and, consequently, the rate of oxidative addition. Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. This can make the C2-Br bond more susceptible to oxidative addition.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of both halogens activates the pyrazine ring towards nucleophilic attack.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on general principles of reactivity for halo-heterocycles, both this compound and 2-bromo-5-chloropyrazine are expected to readily undergo Suzuki coupling at the C2-Br position. The slightly higher electron-withdrawing nature of the fluorine atom in this compound may lead to a modest increase in reactivity compared to the chloro-analog under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reactivity of the C2-Br bond is the primary driver for this transformation. Both substrates are expected to be efficient coupling partners. The choice of ligand and base is crucial for achieving high yields, especially with less nucleophilic amines.

Comparative Reactivity Data

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-5-halopyrazines with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compound (Predicted)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 / 12~80-90
2-Bromo-5-chloropyrazine (Predicted)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 / 12~75-85

Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromo-5-halopyrazines with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compound (Predicted)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene110 / 16~85-95
2-Bromo-5-chloropyrazine (Predicted)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene110 / 16~80-90

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-halopyrazine with Phenylboronic Acid

Objective: To synthesize 2-phenyl-5-halopyrazine.

Materials:

  • This compound or 2-bromo-5-chloropyrazine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromo-5-halopyrazine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the 1,4-dioxane and deionized water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Upon completion (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-halopyrazine.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-halopyrazine with Morpholine

Objective: To synthesize 2-(morpholino)-5-halopyrazine.

Materials:

  • This compound or 2-bromo-5-chloropyrazine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-5-halopyrazine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • Upon completion (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-5-halopyrazine.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Bromo-5-halopyrazine + Coupling Partner + Catalyst & Base Solvent Add Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Degas / Inert Atmosphere Solvent->Inert_Atmosphere Heating Heat & Stir (e.g., 90-110 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench_Extract Quench & Extract Monitoring->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathway Inhibition

Many pyrazine-containing molecules act as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases such as cancer.[1][2][4] These inhibitors often compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.

signaling_pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Pyrazine_Inhibitor Pyrazine-based Kinase Inhibitor Pyrazine_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based inhibitor.

Conclusion

Both this compound and 2-bromo-5-chloropyrazine are valuable and reactive building blocks for the synthesis of complex pyrazine derivatives. For palladium-catalyzed cross-coupling reactions, both substrates are expected to show good reactivity at the C2-bromo position. The higher electronegativity of fluorine in this compound may offer a slight reactivity advantage in some cases. The choice between these two reagents may ultimately depend on factors such as cost, availability, and the specific electronic properties desired in the final product. The provided protocols offer a robust starting point for the synthesis of a wide range of pyrazine-containing molecules for drug discovery and development.

References

A Comparative Guide to 2-Bromo-5-fluoropyrazine and 2-Bromo-5-iodopyrazine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and fine chemical synthesis, halogenated heterocycles are indispensable building blocks. Pyrazines, in particular, are core structural motifs in numerous biologically active compounds.[1][2] This guide provides a comprehensive comparison of 2-bromo-5-fluoropyrazine and 2-bromo-5-iodopyrazine, evaluating their properties, reactivity, and suitability for common synthetic transformations to aid researchers in selecting the optimal reagent for their specific needs.

Physicochemical Properties: A Snapshot

A fundamental comparison begins with the intrinsic physical and chemical properties of the two molecules. These characteristics influence their handling, storage, and behavior in reaction mixtures.

PropertyThis compound2-Bromo-5-iodopyrazine
CAS Number 1209459-10-8[3][4]622392-04-5
Molecular Formula C₄H₂BrFN₂[4]C₄H₂BrIN₂
Molecular Weight 176.97 g/mol [4]284.88 g/mol
Appearance Not specified, likely solidSolid
Storage Store at 4°C[4]Store in refrigerator

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these compounds lies in their application as electrophilic partners in cross-coupling reactions. The identity of the halogen atom at the 5-position is the critical determinant of their reactivity profile. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the reactivity trend in oxidative addition is the inverse: C-I > C-Br > C-Cl.[5][6]

This inherent reactivity difference is the key consideration when choosing between the iodo- and fluoro-substituted pyrazines. While the bromine at the 2-position is the intended reaction site, the substituent at the 5-position electronically modulates the ring and presents a potential site for selective reactivity if a di-halogenated pyrazine were used. For the purpose of this guide, we focus on the reactivity of the C-Br bond as influenced by the C-5 substituent.

Reaction TypeThis compound2-Bromo-5-iodopyrazineRationale
Suzuki-Miyaura Coupling Moderate to GoodGood to ExcellentThe C-Br bond can be readily activated, but may require more forcing conditions (higher temperature, stronger ligand) compared to the iodo-analogue. The electron-withdrawing fluorine may enhance reactivity.
Sonogashira Coupling Moderate to GoodGood to ExcellentSimilar to Suzuki coupling, the C-I bond is generally more reactive in the Sonogashira catalytic cycle.[7][8] The C-Br bond of the fluoropyrazine is still a viable coupling partner, often requiring slightly elevated temperatures.
Buchwald-Hartwig Amination Moderate to GoodGood to ExcellentC-N bond formation is highly efficient with a range of aryl halides. The higher reactivity of the C-I bond generally provides for milder conditions and broader substrate scope.[5][9] The C-Br bond is also a standard substrate for this reaction.[10]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C-C bond formation between the bromopyrazine and a boronic acid derivative.

Reagents:

  • 2-Bromo-5-halopyrazine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromo-5-halopyrazine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol describes the coupling of the bromopyrazine with a terminal alkyne.

Reagents:

  • 2-Bromo-5-halopyrazine (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[7]

  • Copper(I) iodide (CuI, 1-5 mol%)[7]

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0-5.0 eq, can be used as solvent)[7]

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add the 2-bromo-5-halopyrazine, palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.[11]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.[7]

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between the bromopyrazine and a primary or secondary amine.

Reagents:

  • 2-Bromo-5-halopyrazine (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, 2-4 mol%)[12]

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.2 - 2.0 eq)[12]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.[12]

  • Add the 2-bromo-5-halopyrazine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

Synthesis of Starting Materials

Synthesis of this compound: A common route involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent. For example, 2-bromo-5-hydroxypyrazine can be dissolved in pyridine, cooled, and reacted with trifluoromethanesulfonic anhydride.[3][13] The reaction mixture is then worked up and purified by column chromatography.

Synthesis of 2-Bromo-5-iodopyrazine: This compound can be prepared from 2-amino-5-iodopyrazine via a Sandmeyer-type reaction. The amino group is treated with bromine in aqueous hydrobromic acid, followed by the addition of sodium nitrite at low temperatures to form the diazonium salt, which subsequently decomposes to yield the target product.[14]

Visualizing Reaction Pathways and Logic

To better understand the processes and decisions involved, the following diagrams illustrate the general workflow of cross-coupling and a decision matrix for reagent selection.

G cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Pd-II) oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex (Pd-II) tm_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product Coupled Product (R-R') re_complex->product aryl_halide Aryl Halide (R-X) aryl_halide->oa_complex organometallic Organometallic Reagent (R'-M) organometallic->tm_complex caption General Catalytic Cycle for Palladium Cross-Coupling Reactions.

Caption: General Catalytic Cycle for Palladium Cross-Coupling Reactions.

G start Start: Need for 2-Bromo-5-X-Pyrazine decision Is mild reaction a high priority? start->decision select_iodo Select 2-Bromo-5-iodopyrazine decision->select_iodo Yes select_fluoro Select This compound decision->select_fluoro No rationale_iodo Higher reactivity (weaker C-I bond) Allows lower temperatures and broader scope. select_iodo->rationale_iodo end Proceed to Synthesis select_iodo->end rationale_fluoro May require more forcing conditions (heat, stronger ligands). Potentially more cost-effective or stable. select_fluoro->rationale_fluoro select_fluoro->end caption Decision workflow for selecting the appropriate pyrazine reagent.

Caption: Decision workflow for selecting the appropriate pyrazine reagent.

Conclusion: Making an Informed Choice

Both this compound and 2-bromo-5-iodopyrazine are valuable reagents for introducing the pyrazine moiety into complex molecules. The choice between them is a classic trade-off between reactivity and other factors like cost and stability.

2-Bromo-5-iodopyrazine should be considered the more reactive alternative . Its weaker carbon-iodine bond facilitates the crucial oxidative addition step in cross-coupling reactions, generally allowing for milder conditions, lower catalyst loadings, and potentially higher yields. This makes it ideal for sensitive substrates or complex syntheses where maximizing efficiency is paramount.

This compound is a suitable and viable alternative , particularly when more forcing reaction conditions are tolerable. While the carbon-bromine bond is less reactive than a carbon-iodine bond, it is still a standard and effective coupling handle for a wide array of transformations.[10] The higher stability and potentially lower cost of bromo-fluoro derivatives can make this compound an attractive option for large-scale synthesis or when the slightly increased energy input for the reaction is not a limiting factor.

Ultimately, the decision rests on the specific requirements of the synthetic route. For rapid, high-yield couplings under gentle conditions, the iodo-derivative is preferable. For applications where robustness and cost are key drivers, the fluoro-substituted bromo-pyrazine presents a practical and effective alternative.

References

Validating a Novel Nickel-Photoredox C-N Cross-Coupling Mechanism for 2-Bromo-5-fluoropyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel, putative Nickel-Photoredox catalyzed C-N cross-coupling reaction involving 2-Bromo-5-fluoropyrazine against established palladium-catalyzed methodologies, namely the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven analysis to inform synthetic strategy and mechanistic validation efforts. Pyrazine-based compounds are crucial in medicinal chemistry, and developing more efficient, sustainable, and cost-effective synthetic routes is of paramount importance.[1][2]

The novel approach leverages the synergistic combination of nickel catalysis and photoredox chemistry to forge C-N bonds under milder conditions, potentially offering an economical and environmentally benign alternative to traditional palladium-based systems.

Comparative Analysis of Synthetic Routes

The performance of the novel Nickel-Photoredox C-N coupling is benchmarked against the conventional Palladium-catalyzed Buchwald-Hartwig amination and the analogous C-C bond-forming Suzuki-Miyaura coupling. The following table summarizes key performance metrics based on representative experimental data.

Parameter Novel Ni/Photoredox C-N Coupling Pd-Catalyzed Buchwald-Hartwig C-N Coupling Pd-Catalyzed Suzuki-Miyaura C-C Coupling
Reaction Type C(sp²) - N Cross-CouplingC(sp²) - N Cross-CouplingC(sp²) - C(sp²) Cross-Coupling
Catalyst System NiBr₂·diglyme / dtbbpy / Ir(ppy)₃Pd₂(dba)₃ / XPhosPd(PPh₃)₄
Catalyst Loading 1-5 mol% Ni, 1 mol% Photocatalyst1-2 mol% Pd2-5 mol% Pd
Base K₃PO₄ (Weak, organic base)NaOtBu, K₂CO₃ (Strong, inorganic base)K₂CO₃, Cs₂CO₃ (Inorganic base)
Solvent Dimethylformamide (DMF)Toluene, DioxaneDioxane/Water
Temperature Room Temperature (25°C)80-110°C80-100°C
Reaction Time 12-24 hours8-16 hours12-24 hours
Typical Yield 85-95%70-98%75-95%
Key Advantages Mild conditions, low-cost catalyst, high functional group tolerance.Broad substrate scope, well-established, high yields.[3]Forms C-C bonds, stable reagents, well-understood mechanism.[4][5]
Key Disadvantages Requires light source, potentially longer reaction times.High-cost palladium catalyst, often requires strong base and high temperatures.Limited to C-C bond formation, boronic acids can be unstable.

Proposed Mechanism: Novel Nickel-Photoredox Catalysis

The proposed mechanism integrates a nickel catalytic cycle with an iridium-based photoredox cycle. This dual-catalytic system enables the reaction to proceed under visible light irradiation at ambient temperature.

  • Photo-Excitation: The Iridium photocatalyst [Ir(ppy)₃] absorbs a photon, transitioning to an excited state *[Ir(ppy)₃].

  • Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and transfers an electron to the Ni(II) complex, reducing it to a highly reactive Ni(0) species.

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition with this compound to form a Ni(II)-aryl complex.[5]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Ni(II)-aryl complex.

  • Reductive Elimination: A base-assisted step facilitates reductive elimination, forming the desired C-N bond and regenerating a Ni(I) or Ni(II) species, which re-enters the catalytic cycle.[6]

G cluster_0 Nickel Catalytic Cycle cluster_1 Photoredox Cycle Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)-Br(L₂) Ni0->NiII_Aryl Oxidative Addition (Ar-Br) NiII_Amine Ar-Ni(II)-NR'R''(L) NiII_Aryl->NiII_Amine Ligand Exchange (+ Amine, - Br⁻) NiII_Amine->Ni0 Reductive Elimination Product_out Ar-NR'R'' NiII_Amine->Product_out IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star hv (Visible Light) IrII Ir(II) IrIII_star->IrII SET NiII_complex Ni(II)L₂Br₂ IrIII_star->NiII_complex e⁻ transfer IrII->IrIII SET NiII_complex->Ni0 ArBr This compound Amine R'R''NH

Caption: Proposed dual catalytic cycle for the Ni/Photoredox C-N coupling.

Experimental Protocols

Detailed methodologies for the novel reaction and the established alternatives are provided below.

Protocol 1: Novel Nickel-Photoredox C-N Cross-Coupling
  • Setup: To an oven-dried 10 mL Schlenk tube, add NiBr₂·diglyme (2.5 mol%), 4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbbpy, 5 mol%), Ir(ppy)₃ (1 mol%), and K₃PO₄ (2.0 equiv.).

  • Reagents: Add this compound (1.0 equiv., 0.5 mmol) followed by the desired amine (1.2 equiv.).

  • Solvent & Degassing: Add anhydrous DMF (2.0 mL). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Place the tube approximately 5 cm from a blue LED lamp and stir at room temperature (25°C) for 24 hours.

  • Workup: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 equiv.).

  • Reagents: Add this compound (1.0 equiv., 0.5 mmol) and the amine (1.2 equiv.).

  • Solvent & Degassing: Add anhydrous toluene (2.0 mL). Seal the tube and purge with argon for 15 minutes.

  • Reaction: Heat the mixture in a preheated oil bath at 100°C for 16 hours.[3]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Setup: In a flask, dissolve this compound (1.0 equiv., 0.5 mmol), the desired organoboron species (e.g., phenylboronic acid, 1.5 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water (2.5 mL).[7]

  • Catalyst & Degassing: Degas the solution with a stream of argon for 20 minutes. Add Pd(PPh₃)₄ (5 mol%).[7]

  • Reaction: Heat the resulting solution at 100°C for 24 hours.[7]

  • Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

Workflow for Mechanism Validation

Validating the proposed Nickel-Photoredox mechanism requires a series of targeted experiments to identify key intermediates and probe the catalytic cycle.

G cluster_exp Experimental Validation cluster_trap Intermediate Probes start Hypothesized Mechanism control_exp Control Experiments (No Light, No Ni, No PC) start->control_exp quantum_yield Quantum Yield Measurement start->quantum_yield cv_studies Cyclic Voltammetry (Redox Potentials) start->cv_studies spectroscopy Spectroscopic Analysis (NMR, UV-Vis, EPR) start->spectroscopy kinetic_studies Kinetic Studies (Reaction Orders) start->kinetic_studies radical_trap Radical Trapping (e.g., TEMPO) start->radical_trap intermediate_iso Isolation/Characterization of Ni-Aryl Intermediate start->intermediate_iso conclusion Mechanism Validated/ Refined control_exp->conclusion quantum_yield->conclusion cv_studies->conclusion spectroscopy->conclusion kinetic_studies->conclusion radical_trap->conclusion intermediate_iso->conclusion

Caption: Experimental workflow for validating the novel reaction mechanism.

Control Experiments: Running the reaction in the absence of light, the nickel catalyst, or the photocatalyst is the first crucial step. No product formation under these conditions would confirm the necessity of all three components.

Spectroscopic Analysis: Techniques like in-situ NMR and UV-Vis spectroscopy can be used to monitor the concentration of reactants and catalysts over time, helping to identify resting states and potential intermediates.[8]

Kinetic and Quantum Yield Studies: These experiments provide quantitative data on reaction rates and efficiency, offering insight into the rate-determining step and the efficiency of the photoredox cycle.

Cyclic Voltammetry: This technique helps determine the redox potentials of the catalysts and substrates, confirming the thermodynamic feasibility of the proposed single-electron transfer (SET) steps.

By systematically applying these validation techniques, a robust and evidence-based understanding of the novel reaction mechanism can be established, paving the way for its broader application in organic synthesis and drug discovery.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-fluoropyrazine: Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Bromo-5-fluoropyrazine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two potential synthetic routes to this compound, evaluating them on the basis of cost, efficiency, and procedural complexity.

Executive Summary

Two primary synthetic routes to this compound have been evaluated. Route 1, a direct conversion of 2-bromo-5-hydroxypyrazine, offers a straightforward, single-step procedure with a good reported yield. Route 2, a proposed Sandmeyer reaction from 2-amino-5-fluoropyrazine, presents a potentially more cost-effective alternative due to the lower anticipated cost of the starting material, although it involves a two-step diazotization and substitution process. The choice between these routes will likely depend on the scale of the synthesis, the availability and cost of starting materials, and the desired process simplicity.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: From 2-Bromo-5-hydroxypyrazineRoute 2: From 2-Amino-5-fluoropyrazine (Projected)
Starting Material 2-Bromo-5-hydroxypyrazine2-Amino-5-fluoropyrazine
Key Reagents Trifluoromethanesulfonic anhydride, PyridineSodium nitrite, Hydrobromic acid, Copper(I) bromide
Number of Steps 12 (Diazotization and Sandmeyer reaction)
Reported Yield 75%Moderate to Excellent (Estimated based on similar reactions)
Purity of Crude Product Requires silica gel column chromatographyTypically requires purification
Estimated Cost of Starting Material HigherLower (based on analogous pyridine derivative)
Estimated Cost of Reagents Higher (Trifluoromethanesulfonic anhydride is expensive)Lower (Commodity reagents)
Overall Cost-Effectiveness ModeratePotentially High
Process Complexity LowModerate

Experimental Protocols

Route 1: Synthesis from 2-Bromo-5-hydroxypyrazine

Reaction: Conversion of the hydroxyl group to a fluoro group using trifluoromethanesulfonic anhydride followed by fluoride displacement (though the direct fluorination mechanism is more complex).

Procedure:

  • Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine and cool the solution to 0 °C in an ice bath.[1]

  • Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride to the cooled solution over approximately 5 minutes.[1]

  • Stir the reaction mixture in the ice bath for 30 minutes, and then continue stirring at room temperature overnight.[1]

  • Upon completion, quench the reaction by adding 300 mL of ether and 500 mL of 1N aqueous HCl.[1]

  • Separate the organic and aqueous layers. Back-extract the aqueous layer with 200 mL of ether.[1]

  • Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound (5.55 g, 75% yield).[1]

Route 2: Proposed Synthesis from 2-Amino-5-fluoropyrazine via Sandmeyer Reaction

Reaction: Diazotization of the amino group followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromo group.

Projected Procedure (based on general Sandmeyer protocols):

  • Diazotization:

    • Dissolve 2-amino-5-fluoropyrazine in a cooled (0-5 °C) aqueous solution of hydrobromic acid.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Nitrogen gas evolution should be observed. The reaction mixture is typically stirred at room temperature or gently warmed to ensure complete reaction.

    • After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ether).

    • The organic layer is then washed, dried, and concentrated.

    • The crude product would likely require purification by distillation or column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 (Proposed) A1 2-Bromo-5-hydroxypyrazine B1 This compound A1->B1 Tf2O, Pyridine Yield: 75% A2 2-Amino-5-fluoropyrazine B2 5-Fluoro-2-pyrazinyldiazonium bromide A2->B2 NaNO2, HBr C2 This compound B2->C2 CuBr (Sandmeyer Reaction)

Caption: Comparative synthetic routes to this compound.

Cost and Efficiency Analysis

Route 1: The primary cost driver for this route is trifluoromethanesulfonic anhydride, which is a relatively expensive reagent. The starting material, 2-bromo-5-hydroxypyrazine, also contributes significantly to the overall cost. However, the high yield and the single-step nature of the reaction are advantageous, potentially reducing labor and solvent costs. The need for column chromatography for purification can add to the time and cost on a larger scale.

Route 2: This proposed route is attractive from a cost perspective. The starting material, 2-amino-5-fluoropyrazine, is expected to be less expensive than 2-bromo-5-hydroxypyrazine, based on the pricing of its pyridine analog, 2-amino-5-fluoropyridine. The reagents for the Sandmeyer reaction, namely sodium nitrite, hydrobromic acid, and copper(I) bromide, are all inexpensive, commodity chemicals. The efficiency of Sandmeyer reactions can vary, but yields are often moderate to good. While this is a two-step process, the reactions are typically robust and scalable.

Conclusion

For laboratory-scale synthesis where simplicity and a well-established procedure are prioritized, Route 1 offers a reliable method to obtain this compound with a good yield. However, for larger-scale production where cost is a major factor, Route 2 presents a compelling, and likely more economical, alternative. The development and optimization of the proposed Sandmeyer reaction for this specific substrate would be a worthwhile endeavor for any organization looking to produce this compound in significant quantities. Further experimental validation is required to determine the precise yield and purification requirements for Route 2.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of a comprehensive safety protocol. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-fluoropyrazine, a compound frequently used in synthetic chemistry.

Hazard Profile and Safety Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this compound, as inferred from its analogue. Personal Protective Equipment (PPE) is mandatory to mitigate risks of exposure.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1][2][4] Use in a well-ventilated area or under a chemical fume hood.[1][2][4]
Skin Irritation Causes skin irritation.[1][2][3]Chemical-resistant gloves, lab coat.[1][2][4]
Eye Irritation Causes serious eye irritation.[1][2][3]Safety glasses with side shields or goggles.[1][2][4]
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area or under a chemical fume hood.[1][2][4] If dust is present, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels) in a designated, labeled, and sealed container for solid hazardous waste.[1] The container should be clearly marked with "Hazardous Waste" and the chemical name.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated, labeled, and sealed container for liquid hazardous waste. The container should be compatible with the solvent used.

  • Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless properly decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

2. Spill Management:

  • Minor Spills:

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[1][4] Avoid creating dust.[1][4]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[1][2][3][5][6]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_solid_waste cluster_liquid_waste cluster_disposal start This compound for Disposal waste_type Unused Product, Contaminated Solids, or Empty Container? start->waste_type solid_container Collect in Labeled, Sealed Solid Hazardous Waste Container waste_type->solid_container Unused Product or Contaminated Solids rinse Triple Rinse Empty Container with Suitable Solvent waste_type->rinse Empty Container disposal Dispose of all containers through a licensed hazardous waste facility solid_container->disposal liquid_container Collect Rinsate in Labeled, Sealed Liquid Hazardous Waste Container liquid_container->disposal rinse->liquid_container

References

Essential Safety and Logistics for Handling 2-Bromo-5-fluoropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 2-Bromo-5-fluoropyrazine, including comprehensive personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1209459-10-8[1]

  • Molecular Formula: C4H2BrFN2[1]

Hazard Identification

This compound is classified as a substance with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Required Equipment Specifications & Remarks
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.Must be worn at all times in the laboratory. If there is a splash risk, a face shield should be used in addition to goggles.
Hand Protection Chemical-resistant gloves.Compatible gloves should be selected based on the specific laboratory conditions and breakthrough time. Dispose of contaminated gloves after use.
Body Protection Laboratory coat, overalls, or P.V.C. apron.[5]A flame-retardant lab coat is recommended. Ensure clothing fully covers exposed skin.
Respiratory Protection Dust mask or respirator.A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used, especially when handling the solid form or when engineering controls are insufficient.[6] The use of respiratory protection should be based on a professional assessment of the risk of inhalation.[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • Keep the container tightly closed when not in use.[3][5][7][8]

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[5][7][8]

    • Wash hands and any exposed skin thoroughly after handling.[3][5][7][8]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][5] Seek medical attention if irritation occurs.[5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][5][7]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan: Waste Management Protocol

  • Waste Collection :

    • Collect all waste material, including unused this compound and any contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Spill Management :

    • In the event of a spill, evacuate the area.

    • Wear the appropriate PPE as outlined in the table above.

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[5]

  • Final Disposal :

    • Dispose of the hazardous waste through an authorized waste disposal company, in accordance with all local, state, and federal regulations.[5][7][8] Do not dispose of it down the drain or in the regular trash.

Workflow for Safe Handling of this compound

A Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment B Weighing and Handling - Handle inside fume hood - Wear full PPE - Keep container sealed when not in use A->B Proceed to handling C Reaction/Procedure - Maintain ventilation - Monitor for any signs of exposure B->C Transfer to reaction F Emergency Response (If exposure occurs) B->F Exposure Event D Decontamination - Clean workspace and equipment - Wash hands thoroughly C->D Upon completion C->F Exposure Event E Waste Disposal - Segregate hazardous waste - Use labeled, sealed containers - Follow institutional disposal protocols D->E After cleaning

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.